10Panx
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJASTVQGSKHKZ-QZHJRRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H79N15O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 10Panx
For Researchers, Scientists, and Drug Development Professionals
Abstract
10Panx is a synthetic decapeptide that acts as a selective and competitive inhibitor of Pannexin-1 (Panx1) channels. Its mechanism of action centers on the direct blockade of the Panx1 channel pore, preventing the release of ATP and other signaling molecules into the extracellular space. This inhibitory action modulates a cascade of downstream signaling events, most notably attenuating P2X7 receptor-mediated inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a mimetic peptide with the amino acid sequence Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY) .[1][2][3] It is designed to mimic a sequence within an extracellular loop of the Pannexin-1 (Panx1) protein, a non-junctional channel-forming glycoprotein.[2] Panx1 channels are implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and apoptosis, primarily through their function as conduits for ATP release.[4][5] this compound serves as a valuable research tool and a potential therapeutic agent by specifically targeting and inhibiting Panx1 channel activity.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct, competitive blockade of Panx1 channels .[4] By mimicking a portion of the Panx1 extracellular loop, this compound is thought to bind to the channel and sterically hinder its opening, thereby preventing the flux of ions and small molecules, most notably ATP.[4]
This blockade of Panx1 has several critical downstream consequences:
-
Inhibition of ATP Release: Panx1 channels are a major pathway for the regulated release of ATP from cells in response to various stimuli, including mechanical stress, high extracellular potassium, and receptor activation.[6] this compound effectively inhibits this ATP release.[4]
-
Modulation of Purinergic Signaling: Extracellular ATP acts as a potent signaling molecule by activating purinergic receptors, particularly the P2X7 receptor (P2X7R) on immune cells like macrophages.[3] By preventing ATP release, this compound indirectly inhibits the activation of P2X7R and its downstream signaling cascades.
-
Suppression of Inflammasome Activation: P2X7R activation is a key step in the formation and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines.[3] this compound, by blocking the initial ATP signal, prevents P2X7R-mediated inflammasome activation.[3]
-
Reduction of Pro-inflammatory Cytokine Release: A direct consequence of inhibiting inflammasome activation is the reduced processing and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[3]
-
Inhibition of NMDA Receptor Secondary Currents: In neuronal contexts, this compound has been shown to block the activation of NMDA receptor secondary currents (I2nd) by over 70%.[3]
Signaling Pathway of this compound Action
The inhibitory effect of this compound on the Panx1-P2X7R signaling axis can be visualized as follows:
Quantitative Data
While a definitive IC50 value for this compound is not consistently reported across the literature, its effective concentrations for inhibiting Panx1-mediated effects have been characterized in various assays. One study indicated that 200 µM this compound resulted in the half-maximal inhibition of Panx1 channels. The following table summarizes key quantitative findings:
| Parameter | Cell Type | Assay | Concentration of this compound | Observed Effect |
| Channel Inhibition | Xenopus Oocytes expressing Panx1 | Electrophysiology | 200 µM | Half-maximal inhibition of Panx1 currents. |
| ATP Release | Human Red Blood Cells | Luciferin-luciferase assay | 200 µM | 90.9 ± 15.5% reduction in ATP release in response to low oxygen tension.[5] |
| Dye Uptake | Macrophages | Ethidium Bromide Uptake | Not specified | Inhibition of P2X7-mediated dye uptake.[3] |
| Cytokine Release | Macrophages | ELISA | Not specified | Inhibition of ATP-mediated IL-1β release.[3] |
| Caspase-1 Activation | Macrophages | Caspase-1 Activity Assay | Not specified | Inhibition of P2X7-mediated caspase-1 activation.[3] |
| Neuronal Currents | Neurons | Electrophysiology | Not specified | >70% block of NMDA receptor secondary currents (I2nd).[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Panx1 Channel Inhibition
This protocol is designed to measure Panx1-mediated whole-cell currents and their inhibition by this compound in a heterologous expression system (e.g., HEK293 cells transfected with Panx1).
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding Panx1 (often tagged with a fluorescent protein like GFP for identification) using a suitable transfection reagent (e.g., Lipofectamine).
-
Perform recordings 24-48 hours post-transfection.
-
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.3 with CsOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Identify transfected cells by fluorescence.
-
Using a patch-clamp amplifier, approach a cell with a glass micropipette (2-5 MΩ resistance) filled with intracellular solution.
-
Establish a gigaohm seal and achieve whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) or voltage steps to elicit Panx1 currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with the extracellular solution containing this compound (e.g., 100-500 µM).
-
Record currents in the presence of this compound to observe inhibition.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application.
-
Calculate the percentage of inhibition.
-
Luciferin-Luciferase ATP Release Assay
This assay quantifies the amount of ATP released from cells into the supernatant, providing a direct measure of Panx1 channel activity.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., macrophages, erythrocytes) in a 96-well white opaque plate.
-
-
Cell Treatment:
-
Pre-incubate cells with this compound (e.g., 200 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Induce Panx1 channel opening with a stimulus (e.g., hypotonic solution for mechanical stress, high extracellular K+, or a P2X7R agonist like BzATP for macrophages).
-
-
Supernatant Collection:
-
Carefully collect the cell supernatant.
-
-
ATP Measurement:
-
Use a commercial ATP determination kit (e.g., based on luciferin-luciferase bioluminescence).
-
In a separate 96-well white plate, add the collected supernatant.
-
Add the ATP assay reagent containing luciferase and D-luciferin to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the samples based on the standard curve.
-
Compare ATP release in this compound-treated cells to control cells.
-
Ethidium Bromide (Etd+) Dye Uptake Assay
This assay assesses the permeability of the cell membrane to large molecules, which is a hallmark of Panx1 channel opening.
Methodology:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy.
-
-
Cell Treatment:
-
Incubate cells in a physiological salt solution containing Ethidium Bromide (Etd+; e.g., 5 µM).
-
Pre-treat with this compound or vehicle control.
-
Stimulate Panx1 channel opening (e.g., with BzATP for P2X7R-expressing cells).
-
-
Fluorescence Microscopy:
-
Monitor the uptake of Etd+ over time using a fluorescence microscope. Etd+ fluoresces when it intercalates with nucleic acids inside the cell.
-
Capture images at regular intervals.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within individual cells over time using image analysis software.
-
Compare the rate and extent of dye uptake in this compound-treated cells versus control cells.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a key component of the inflammasome, in cell lysates.
Methodology:
-
Cell Culture and Priming:
-
Culture macrophages (e.g., primary bone marrow-derived macrophages or a cell line like J774) in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
-
Cell Treatment:
-
Pre-treat the primed cells with this compound or vehicle control.
-
Stimulate inflammasome activation with a P2X7R agonist (e.g., ATP or BzATP).
-
-
Cell Lysis:
-
Lyse the cells using a specific lysis buffer provided in a commercial caspase-1 activity assay kit.
-
-
Caspase-1 Activity Measurement:
-
Use a fluorometric or colorimetric caspase-1 assay kit.
-
Add the cell lysate to a reaction mixture containing a caspase-1-specific substrate (e.g., YVAD-pNA or a fluorescent equivalent).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate caspase-1 activity based on the signal generated and compare the activity in this compound-treated samples to controls.
-
Interleukin-1β (IL-1β) ELISA
This enzyme-linked immunosorbent assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Methodology:
-
Cell Culture, Priming, and Treatment:
-
Follow the same procedure as for the Caspase-1 Activity Assay (steps 1 and 2).
-
-
Supernatant Collection:
-
Centrifuge the cell culture plate to pellet the cells and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercial human or mouse IL-1β ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant IL-1β.
-
Calculate the concentration of IL-1β in the samples.
-
Compare the amount of secreted IL-1β in this compound-treated samples to controls.
-
Conclusion
This compound is a potent and specific inhibitor of Pannexin-1 channels. Its mechanism of action, centered on the blockade of ATP release, makes it an invaluable tool for dissecting the roles of Panx1 in cellular communication and disease. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted effects of this compound on purinergic signaling, inflammation, and neuronal function. Further research into the precise binding site and potential for therapeutic development of this compound and its analogs is warranted.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
10Panx: A Selective Pannexin 1 Channel Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Pannexin 1 (Panx1) channels are increasingly recognized as critical players in a multitude of physiological and pathophysiological processes, most notably in the propagation of inflammatory signals. The non-selective nature of early Panx1 inhibitors has driven the development of more specific agents. 10Panx, a mimetic peptide derived from the first extracellular loop of Panx1, has emerged as a potent and selective inhibitor of Panx1 channels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, selectivity, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate Panx1 function and as a lead compound for the development of novel therapeutics.
Introduction to Pannexin 1 and the Role of this compound
Pannexin 1 is a ubiquitously expressed transmembrane protein that forms large-pore channels in the plasma membrane.[1] These channels are permeable to ions and small molecules up to 1.5 kDa, including adenosine (B11128) triphosphate (ATP).[2] The release of ATP into the extracellular space is a key signaling event that initiates and amplifies inflammatory responses through the activation of purinergic receptors, such as P2X7, on immune and other cell types.[3][4] This signaling cascade is implicated in a wide range of inflammatory conditions, making Panx1 an attractive therapeutic target.[1][5]
This compound is a competitive and selective inhibitor of Panx1 channels.[3] It is a decapeptide with the sequence Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr (WRQAAFVDSY), which mimics a sequence in the first extracellular loop of Panx1.[6] By blocking the opening of Panx1 channels, this compound effectively inhibits ATP release and downstream inflammatory signaling, thereby reducing cell death and inflammatory responses in various preclinical models.[3][7]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly interacting with the Panx1 channel, although the precise binding site and mode of action are still under investigation.[8] It is proposed to act as a competitive antagonist, preventing the conformational changes required for channel opening.[3] This blockade inhibits the flux of ions and the release of larger molecules like ATP, which in turn suppresses the activation of downstream signaling pathways, most notably the P2X7 receptor-mediated inflammasome activation.[9]
Signaling Pathway of Panx1 in Inflammation
Caption: Panx1-mediated inflammatory signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy and Selectivity
The following tables summarize the quantitative data on the inhibitory effects of this compound on Panx1 channels from various experimental models.
Table 1: Inhibition of Panx1-Mediated ATP Release
| Cell Type/Model | Panx1 Activation Stimulus | This compound Concentration | % Inhibition of ATP Release | Reference |
| Human Red Blood Cells | Lowered pO2 | Not specified | 90.9 ± 15.5% | [10] |
| B16-BL6 Cells | Hypo-osmotic Shock (HOS) | 100 µM | ~19% | [8] |
| Thoracic Aortas (TDAs) | Phenylephrine | 300 µM | Significantly reduced | [11] |
Table 2: Inhibition of Panx1-Mediated Electrophysiological Currents and Dye Uptake
| Cell Type | Assay | This compound Concentration | Effect | Reference |
| C6-Panx1 Cells | Whole-cell patch clamp | 200 µM | Half-maximal NPo reduction | [12] |
| HEK-293 Cells | Ethidium Bromide Uptake | 500 µM | Inhibition of uptake | [13] |
| Mesangial Cells | Ethidium Bromide Uptake | 50 µM | Complete suppression of Ang II-induced uptake | [14] |
Table 3: Selectivity Profile of this compound
| Channel | Cell Type | This compound Concentration | % Inhibition / Effect | Reference |
| Cx43 Hemichannels | HeLa-Cx43 Cells | 100 µM | 37% reduction in NPo | [12] |
| Cx43 Hemichannels | HeLa-Cx43 Cells | 200 µM | 83% reduction in NPo | [12] |
| P2X7 Receptor | Macrophages | Not specified | No alteration of membrane current |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Experimental Workflow for Assessing this compound Activity
References
- 1. Frontiers | Pannexin1: insight into inflammatory conditions and its potential involvement in multiple organ dysfunction syndrome [frontiersin.org]
- 2. Frontiers | Pannexin channels in inflammation and tumorigenesis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound peptide [novoprolabs.com]
- 7. Pannexin1 Channel Inhibitor (this compound) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 10Panx Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 10Panx peptide has emerged as a critical tool in the study of pannexin-1 (Panx1) channels, large-pore channels that play a significant role in cellular communication, inflammation, and neuronal signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to characterize its function. This compound is a mimetic inhibitory peptide derived from a sequence in the second extracellular loop of Panx1.[1] Its primary function is to block Panx1 channels, thereby inhibiting the release of ATP and modulating downstream signaling pathways, particularly those involving P2X7 and NMDA receptors.[2][3] This inhibitory action makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of Panx1 channels.
Quantitative Data Summary
The inhibitory effects of the this compound peptide on Pannexin-1 (Panx1) channel activity have been quantified across various experimental models. The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting ATP release and other Panx1-mediated processes.
| Parameter | Value | Cell Type/Model | Condition | Reference |
| ATP Release Inhibition | 90.9 ± 15.5% | Human Red Blood Cells | Lowered pO2 | [4] |
| NMDA Receptor Secondary Current (I2nd) Blockade | >70% | Macrophages | In vitro | |
| Mechanical Hyperalgesia and C-reflex Wind-up Potentiation Inhibition | Complete prevention at 300 μM | Neuropathic Rat Model | Intrathecal injection 1h prior to NMDA or BzATP administration | [5] |
Mechanism of Action
This compound is a competitive inhibitor that selectively blocks the opening of Panx1 channels.[3] By doing so, it prevents the release of cellular ATP, a key signaling molecule, into the extracellular space. This action has significant downstream consequences, primarily affecting two major receptor systems:
-
P2X7 Receptor Signaling: Extracellular ATP activates P2X7 receptors, which are implicated in inflammatory responses, including the release of interleukin-1β (IL-1β) and the activation of caspase-1. By blocking ATP release, this compound effectively inhibits these P2X7-mediated downstream events.
-
NMDA Receptor Signaling: In the central nervous system, Panx1 channels are functionally coupled to NMDA receptors. The activation of NMDA receptors can trigger the opening of Panx1 channels, leading to the release of ATP and other signaling molecules that contribute to neuronal hyperexcitability and pain signaling.[5] this compound has been shown to block the secondary currents activated by NMDA receptors, highlighting its role in modulating neuronal signaling.
Signaling Pathways
The inhibitory action of this compound on Panx1 channels interrupts key signaling cascades involved in inflammation and neuronal excitability. The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Panx1-P2X7 Receptor Signaling Pathway Inhibition by this compound.
Caption: Panx1-NMDA Receptor Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound peptide's biological activity. The following are protocols for key experiments cited in the literature.
Dye Uptake Assay
This assay measures the permeability of the cell membrane, which is increased by the opening of Panx1 channels. Inhibition of dye uptake by this compound is a direct measure of its channel-blocking activity.
Materials:
-
Cell line expressing Panx1 (e.g., J774 macrophages, HEK293 cells)
-
Fluorescent dye (e.g., YO-PRO-1, ethidium (B1194527) bromide)
-
This compound peptide
-
Panx1 channel agonist (e.g., ATP, BzATP)
-
Assay buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate or on coverslips and culture until they reach the desired confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the desired concentration of this compound peptide (e.g., 100 µM) in assay buffer for a specified time (e.g., 20-30 minutes).
-
Add the fluorescent dye (e.g., 2.5 µM YO-PRO-1) to the cells.
-
Stimulate the opening of Panx1 channels by adding an agonist (e.g., 1 mM ATP).
-
Incubate for a specific duration (e.g., 10-15 minutes).
-
Wash the cells to remove the extracellular dye.
-
Quantify the intracellular fluorescence using a fluorescence microscope or a microplate reader.
-
Compare the fluorescence intensity of cells treated with this compound to control cells (no peptide) to determine the percentage of inhibition.
Caption: Experimental Workflow for Dye Uptake Assay.
ATP Release Assay
This assay directly measures the amount of ATP released from cells, a primary function of Panx1 channels. Inhibition of ATP release by this compound provides a direct assessment of its channel-blocking efficacy.
Materials:
-
Cell line expressing Panx1
-
This compound peptide
-
Stimulus for ATP release (e.g., hypotonic solution, specific agonist)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Culture cells to the appropriate density in a multi-well plate.
-
Replace the culture medium with a low-serum or serum-free medium.
-
Pre-incubate the cells with the desired concentration of this compound peptide for a specified duration.
-
Induce ATP release by applying a stimulus (e.g., replacing the medium with a hypotonic solution).
-
Collect the supernatant at specific time points.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase assay according to the manufacturer's instructions.[6][7][8]
-
Briefly, mix the collected supernatant with the luciferin-luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the amount of ATP released and determine the percentage of inhibition by this compound compared to the control.
Caption: Experimental Workflow for ATP Release Assay.
Conclusion
The this compound peptide is a potent and selective inhibitor of Pannexin-1 channels, making it an indispensable tool for elucidating the complex roles of these channels in health and disease. Its ability to block ATP release and modulate downstream P2X7 and NMDA receptor signaling provides a powerful means to investigate inflammatory and neurodegenerative processes. The standardized protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore the therapeutic potential of targeting Panx1 channels.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic NMDA receptor signaling couples Src family kinases to pannexin-1 during excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. sm.unife.it [sm.unife.it]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. goldbio.com [goldbio.com]
The Decapeptide ¹⁰Panx1: A Technical Guide to its Inhibition of ATP Release via Pannexin 1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pannexin 1 (Panx1) channels are integral membrane proteins that form large pores, facilitating the passive diffusion of ions and small molecules, most notably adenosine (B11128) triphosphate (ATP), between the intracellular and extracellular compartments. The release of ATP into the extracellular space is a critical signaling event in a myriad of physiological and pathophysiological processes, including inflammation, neuropathic pain, and cancer metastasis. The mimetic peptide ¹⁰Panx1, a decapeptide with the sequence WRQAAFVDSY, has emerged as a key pharmacological tool for studying the roles of Panx1. It acts as a competitive inhibitor, selectively blocking the Panx1 channel pore and thereby attenuating ATP release and subsequent purinergic signaling. This technical guide provides an in-depth overview of the mechanism of ¹⁰Panx1, quantitative data on its inhibitory effects, and detailed experimental protocols for its application.
Mechanism of Action
¹⁰Panx1 is a mimetic peptide that corresponds to an amino acid sequence (residues 74-83) within the first extracellular loop of the Panx1 protein.[1] It is believed to exert its inhibitory effect by binding to this extracellular domain, thereby sterically hindering the channel's opening or modulating its gating process.[2] This blockade directly prevents the efflux of ATP from the cytoplasm into the extracellular milieu. The inhibition of ATP release by ¹⁰Panx1 has been shown to disrupt downstream signaling cascades, particularly those mediated by the P2X7 receptor, which is often functionally coupled with Panx1 channels.[1][3] This interruption of the Panx1-P2X7R signaling axis is a key mechanism by which ¹⁰Panx1 mitigates inflammatory responses.[1]
Quantitative Data: Inhibition of ATP Release by ¹⁰Panx1
The inhibitory effect of ¹⁰Panx1 on Panx1-mediated ATP release is concentration-dependent. While a precise IC50 value for the direct inhibition of ATP release is not consistently reported across the literature, several studies provide key quantitative insights into its efficacy. The following table summarizes the available data on the inhibition of ATP release and related downstream cellular events by ¹⁰Panx1.
| Cell Type | Stimulus for ATP Release | ¹⁰Panx1 Concentration | Observed Inhibition | Reference |
| B16-BL6 cells | Hypo-osmotic shock | 6.25 - 100 µM | Concentration-dependent inhibition, reaching a plateau of maximal inhibition in this range. | [2] |
| Human Red Blood Cells | Low oxygen tension | Not specified | 90.9 ± 15.5% reduction in ATP release. | [4] |
| Thoracic Ducts | Phenylephrine | 300 µM | Significant reduction in ATP release. | [5] |
| P2X7R-expressing HEK cells | ATP (indirect activation) | 100 - 200 µM | >80% reduction in dye uptake (a proxy for Panx1 pore opening). | [6] |
| Mouse J774 Macrophages | ATP (indirect activation) | 100 µM | >80% reduction in dye uptake. | [6] |
| Human Alveolar Macrophages | ATP (indirect activation) | 100 µM | >80% reduction in dye uptake. | [6] |
Note: The study on B16-BL6 cells reported a counterintuitive observation where lower concentrations within the 6.25-400 µM range sometimes showed better inhibition, with a plateau of maximal effect between 6.25 µM and 100 µM.[2]
Signaling Pathway and Inhibition Model
The following diagram illustrates the signaling pathway of Panx1-mediated ATP release and its inhibition by ¹⁰Panx1.
Caption: Panx1 channel activation, ATP release, and ¹⁰Panx1 inhibition.
Experimental Protocols
Induction of Panx1-Mediated ATP Release by Hypotonic Stress
This protocol describes a common method to induce non-receptor-mediated opening of Panx1 channels and subsequent ATP release.
Materials:
-
Cultured cells expressing Panx1 (e.g., B16-BL6, HEK293, or primary cells)
-
Isotonic buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution - HBSS)
-
Hypotonic buffer (e.g., a 50% dilution of the isotonic buffer with sterile water)
-
¹⁰Panx1 peptide
-
Scrambled control peptide
-
Sterile water
Procedure:
-
Culture cells to a confluent monolayer in appropriate multi-well plates (e.g., 96-well or 24-well plates).
-
Wash the cells gently with isotonic buffer to remove any residual culture medium.
-
Pre-incubate the cells with the desired concentration of ¹⁰Panx1 (e.g., 100 µM) or a scrambled control peptide in isotonic buffer for 10-30 minutes at 37°C.[2]
-
To induce hypotonic stress, carefully replace the isotonic buffer (containing the inhibitor) with the hypotonic buffer.
-
Incubate the cells for the desired period (e.g., 30 minutes) to allow for ATP release.[2]
-
Immediately collect the supernatant for ATP measurement.
Measurement of Extracellular ATP using the Luciferin-Luciferase Assay
This bioluminescence assay is a highly sensitive method for quantifying ATP in aqueous samples.
Materials:
-
Luciferin-Luciferase assay kit (e.g., from Promega or Sigma-Aldrich)
-
ATP standard solution
-
Luminometer
-
White opaque multi-well plates (for luminometry)
-
Supernatant samples from the ATP release experiment
Procedure:
-
Prepare the luciferin-luciferase reagent according to the manufacturer's protocol. This typically involves reconstituting the lyophilized enzyme and substrate in the provided assay buffer.[7]
-
Prepare a standard curve of ATP in the same buffer used for the experiment (e.g., the hypotonic buffer) to account for any matrix effects. A typical concentration range for the standard curve is 0 nM to 200 nM.[8]
-
Pipette a small volume of the collected supernatant (e.g., 20-50 µL) into the wells of a white opaque 96-well plate.
-
Add the prepared luciferin-luciferase reagent to each well (typically 50-100 µL).[9]
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Calculate the ATP concentration in the samples by interpolating from the standard curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the inhibitory effect of ¹⁰Panx1 on ATP release.
Caption: Workflow for ¹⁰Panx1 inhibition of ATP release assay.
Conclusion
The ¹⁰Panx1 peptide is an indispensable tool for investigating the role of Panx1 channels in cellular communication. Its ability to potently and selectively inhibit Panx1-mediated ATP release allows for the precise dissection of purinergic signaling pathways in both health and disease. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to utilize ¹⁰Panx1 in their studies. Further research into the precise binding mode and pharmacokinetics of ¹⁰Panx1 and its analogues will undoubtedly pave the way for the development of novel therapeutics targeting Panx1-related pathologies.
References
- 1. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hyposmotic stress causes ATP release in a discrete zone within the outer cortex of rat lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Investigating Panx1 Hemichannel Function with 10Panx: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pannexin1 (Panx1) hemichannels are crucial mediators of cellular communication, primarily through the regulated release of ATP and other small molecules.[1] Their overactivation is implicated in numerous pathological conditions, including inflammation, neuropathic pain, and neurotoxicity, making them a compelling therapeutic target.[2][3] The decapeptide 10Panx is a specific, mimetic peptide inhibitor that serves as an indispensable tool for investigating the function and therapeutic potential of targeting Panx1.[4][5] This document provides an in-depth technical guide on the function of Panx1, its inhibition by this compound, detailed experimental protocols, and the associated signaling pathways.
The Panx1 Hemichannel: Function and Activation
Pannexin1 is a glycoprotein (B1211001) that forms heptameric channels in the plasma membrane.[6][7] Unlike connexin-formed gap junctions, Panx1 channels primarily function as individual hemichannels, facilitating paracrine and autocrine signaling between the cell's interior and the extracellular environment.[7] The channel is permeable to ions and small molecules up to ~1 kDa, with its most recognized role being the primary conduit for regulated, non-vesicular ATP release.[2][8]
Panx1 channels exist in a closed state under normal physiological conditions. They are activated by a diverse range of stimuli, including:
-
Mechanical Stress: Cellular stretching or swelling, such as from hypotonic solutions, can activate Panx1.[6][9]
-
High Extracellular Potassium ([K⁺]e): Elevated [K⁺]e, often associated with neuronal depolarization or cell injury, is a potent activator.[6][10]
-
Receptor-Mediated Activation: Stimulation of various membrane receptors, notably the P2X7 purinergic receptor (P2X7R) and NMDA receptors, can trigger Panx1 opening.[4][6]
-
Intracellular Signaling: Increased intracellular Ca²⁺ and caspase-mediated cleavage of the Panx1 C-terminus (during apoptosis) also lead to channel activation.[6][11][12]
Once open, the efflux of ATP into the extracellular space activates purinergic receptors on the same cell (autocrine) or neighboring cells (paracrine), propagating downstream signals that are critical in both physiological and pathological processes.[13]
This compound: A Specific Panx1 Inhibitor
This compound is a synthetic decapeptide (sequence: Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) that acts as a competitive inhibitor of Panx1 channels.[4][5] It functions as a mimetic of a sequence within the first extracellular loop of the Panx1 protein, effectively blocking the channel pore.[8] This action prevents the release of ATP and other molecules, thereby inhibiting downstream signaling cascades.[4][5] this compound is widely used to pharmacologically dissect the roles of Panx1 in various biological processes, from inflammasome activation to neuropathic pain signaling.[4][5] While generally considered specific, some minor cross-reactivity with connexin channels has been noted.[8] A significant limitation for in vivo applications is its low stability in plasma, with a reported half-life of just over two minutes.[14][15]
Quantitative Analysis of this compound-Mediated Inhibition
The efficacy of this compound has been quantified across various experimental models. The following table summarizes key findings.
| Assay Type | Cell/Model System | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| ATP Release | Human Red Blood Cells | Low Oxygen Tension | 200 µM | Reduced ATP release by 90.9 ± 15.5% | [16] |
| Nociception | Neuropathic Rat Model | NMDA / BzATP | 300 µM (intrathecal) | Completely abolished mechanical hyperalgesia and C-reflex potentiation | [4] |
| Apoptosis | Enteric Glial Cells | C. difficile Toxins A/B | 50 µM | Significantly inhibited toxin-induced apoptosis | [4] |
| Dye Uptake | Mouse Mesangial Cells | Angiotensin II | 50 µM | Completely suppressed ethidium (B1194527) bromide uptake | [17] |
| Ion Currents | Macrophages | P2X₇ Receptor Activation | Not Specified | Inhibited Panx1-mediated currents and IL-1β release | [15][18] |
| Synaptic Transmission | Mouse Hippocampal Slices | Endogenous Activity | Not Specified | Decreased spontaneous Inhibitory Postsynaptic Current (sIPSC) frequency | [19] |
Core Experimental Protocols
Investigating Panx1 function with this compound relies on a set of core methodologies to measure channel activity.
Protocol: Measuring ATP Release
This protocol quantifies ATP released from cells into the supernatant using a luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.
Methodology:
-
Cell Culture: Plate cells of interest in a suitable format (e.g., 24-well plate) and grow to desired confluency.
-
Pre-incubation: Gently wash cells with a buffered salt solution (e.g., Tyrode's solution). Pre-incubate one set of wells with this compound (e.g., 50-200 µM) for 15-30 minutes. Include a vehicle control.
-
Stimulation: Apply the Panx1-activating stimulus (e.g., replace media with a hypotonic solution, or add a chemical agonist like BzATP).[20][21] Maintain separate control wells (no stimulus, no this compound) to measure basal ATP release.
-
Sample Collection: After a defined incubation period (e.g., 1-30 minutes), carefully collect the extracellular supernatant from each well.
-
ATP Quantification:
-
Add a small volume of the collected supernatant to a luminometer-compatible plate.
-
Inject a luciferin-luciferase reagent.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Convert luminescence readings to ATP concentrations using a standard curve. Compare ATP release under basal, stimulated, and stimulated + this compound conditions.
Protocol: Assessing Channel Permeability via Dye Uptake
This method provides a surrogate measure of Panx1 channel opening by quantifying the influx of a fluorescent dye (e.g., YO-PRO-1, ethidium bromide) that is normally membrane-impermeant.[12]
Methodology:
-
Cell Preparation: Grow cells on glass-bottom dishes or plates suitable for fluorescence microscopy or plate reading.
-
Dye and Inhibitor Loading: Wash cells with a buffered salt solution. Prepare a working solution containing the fluorescent dye (e.g., 5 µM YO-PRO-1) and the desired Panx1 stimulus (e.g., 100 µM BzATP). For the inhibited condition, also include this compound in this solution.[22]
-
Incubation: Add the working solutions to the cells and incubate for a set period (e.g., 10-15 minutes) at room temperature or 37°C.[22]
-
Wash and Fix: Remove the dye-containing solution, wash the cells gently to remove extracellular dye, and fix with 4% paraformaldehyde (PFA).
-
Imaging and Analysis:
-
Data Normalization: Normalize the fluorescence of treated cells to that of control (unstimulated) cells to determine the fold-increase in dye uptake and the percentage of inhibition by this compound.
Protocol: Direct Measurement of Channel Activity via Whole-Cell Patch Clamp
Electrophysiology provides the most direct measure of Panx1 channel function by recording the ion currents passing through the channel.
Methodology:
-
Cell Preparation: Plate cells expressing Panx1 (e.g., N2a or HEK293T cells) on glass coverslips suitable for recording.[23]
-
Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp rig and perfuse with an extracellular bath solution (e.g., PBS-based).
-
Patching: Using a glass micropipette filled with an appropriate intracellular solution, establish a high-resistance (>1 GΩ) seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell's membrane potential (e.g., at -60 mV). Apply a voltage protocol to elicit Panx1 currents, typically a voltage ramp or step protocol (e.g., a 12-second ramp from -60 mV to +80 mV).[23]
-
Inhibitor Application: After recording a stable baseline current, perfuse the bath with the same solution containing this compound and repeat the voltage protocol to measure the inhibited current. The effect of this compound is typically reversible upon washout.[16]
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application to calculate the percentage of current inhibition.
Signaling Pathways and Experimental Workflows
The function of Panx1 and its inhibition by this compound can be visualized through signaling pathways and experimental workflows.
Caption: Panx1 activation by various stimuli leads to ATP release and downstream purinergic signaling.
References
- 1. Intrinsic properties and regulation of Pannexin 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways of pannexin1-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic properties and regulation of Pannexin 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound peptide [novoprolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 8. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rupress.org [rupress.org]
- 11. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 19. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pannexin 1 contributes to ATP release in airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential activation of mouse and human Panx1 channel variants | PLOS One [journals.plos.org]
- 23. Activity and Stability of Panx1 Channels in Astrocytes and Neuroblastoma Cells Are Enhanced by Cholesterol Depletion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of 10Panx as a Pannexin-1 Blocker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pannexin-1 (Panx1) channels are crucial mediators of intercellular communication, primarily through the release of ATP, and are implicated in a host of inflammatory and neurological diseases. Their role in pathology has made them a significant target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and development of 10Panx, a mimetic peptide inhibitor of Panx1. We detail its mechanism of action, the structure-activity relationship studies that have guided its optimization, and the key experimental protocols used to validate its function. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized through diagrams to offer a complete guide for researchers in the field.
Introduction to Pannexin-1 (Panx1)
Pannexins are a family of proteins that form large-pore channels in the plasma membrane.[1] Panx1 is the most ubiquitously expressed and well-studied member of this family.[1] Unlike their structural homologs, the connexins, pannexins primarily function as single-membrane channels (or hemichannels) rather than forming gap junctions between cells.[2]
The primary role of Panx1 channels is to provide a conduit for the passage of ions and small molecules up to 1.5 kDa, most notably adenosine (B11128) triphosphate (ATP).[2][3] This ATP release is a critical step in purinergic signaling, which modulates numerous physiological processes including inflammation, immune responses, blood pressure regulation, and neuronal communication.[1][4] Aberrant Panx1 activation is linked to the pathophysiology of conditions like stroke, epilepsy, chronic pain, and inflammatory diseases, making it an attractive drug target.[5]
Discovery and Mechanism of Action of this compound
Discovery of a Mimetic Peptide Inhibitor
This compound is a ten-amino-acid synthetic peptide (sequence: Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) that was developed as a specific blocker for the Panx1 channel.[6][7][8] It was designed as a mimetic peptide, mirroring a sequence in the first extracellular loop (ECL1) of the Panx1 protein, specifically amino acid residues 74-83.[1] The rationale behind its design was that this peptide would competitively bind to a critical region of the channel, thereby inhibiting its function.[9] this compound has been instrumental as a research tool to probe the physiological and pathological roles of Panx1.[1]
Mechanism of Inhibition
This compound functions as a competitive inhibitor, blocking the opening of the Panx1 channel pore.[10] While the precise binding mode is not fully elucidated, it is believed to act by sterically hindering the conformational changes required for channel opening or by interfering with the stability of the channel assembly.[11] This blockade prevents the release of ATP and other signaling molecules into the extracellular space. Consequently, this compound effectively dampens downstream signaling cascades that are initiated by extracellular ATP, such as the activation of P2X7 receptors and the subsequent assembly of the NLRP3 inflammasome, which leads to the release of pro-inflammatory cytokines like IL-1β.[7][10]
Signaling Pathway Visualization
The following diagram illustrates the central role of Panx1 in ATP release and subsequent inflammatory signaling, and the point of intervention for this compound.
Development and Optimization
Limitations of Native this compound
While effective in vitro, the therapeutic potential of the original this compound peptide was severely limited by its poor biological stability.[12] Studies revealed that this compound has a very short half-life in human plasma, on the order of minutes, making it unsuitable for in vivo applications without modification.[6][9][12][13]
Structure-Activity Relationship (SAR) and Analogue Development
To overcome the stability issues, structure-activity relationship (SAR) studies were conducted. An alanine (B10760859) scan of the this compound sequence identified the side chains of Glutamine at position 3 (Gln³) and Aspartic Acid at position 8 (Asp⁸) as being critical for its Panx1 inhibitory capacity.[6][12]
Guided by these findings and plasma stability experiments that identified specific amide bonds prone to cleavage, researchers developed modified analogues.[12] A key strategy was "peptide stapling," which involves introducing synthetic braces (macrocycles) to lock the peptide into its bioactive helical conformation. This approach led to the development of analogues like SBL-PX1-42 and SBL-PX1-44, which incorporated a triazole-based cross-link.[11] These "stapled" peptides not only showed enhanced proteolytic resistance but also demonstrated superior inhibitory activity compared to the native this compound.[11] Further development led to "double-stapled" peptides, such as SBL-PX1-206, with even greater stability and potent anti-inflammatory effects.[11]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its optimized analogues.
Table 1: In Vitro Activity of this compound and Analogues
| Compound | Assay Type | Cell Line | Concentration (µM) | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| This compound | ATP Release | B16-BL6 | 100 | ~19% reduction of HOS-induced release | [11] |
| This compound | Dye (Etd) Uptake | Mesangial Cells | 50 | Suppressed Ang II-induced uptake | [9][14] |
| This compound | ATP Release | Human RBCs | 200 | 90.9% reduction in low pO₂-induced release | [15] |
| This compound | Monocyte Adhesion | EA.hy926 / THP-1 | Not specified | ~17% inhibition | [11] |
| SBL-PX1-42 | ATP Release | B16-BL6 | 12.5 - 100 | Two-fold greater inhibition than this compound | [11] |
| SBL-PX1-44 | ATP Release | B16-BL6 | 12.5 - 100 | Two-fold greater inhibition than this compound | [11] |
| SBL-PX1-206 | Monocyte Adhesion | EA.hy926 / THP-1 | 12.5 | Equipotent to Probenecid; greater than this compound | [11] |
| Probenecid | ATP Release | B16-BL6 | 2500 | ~61% reduction of HOS-induced release |[11] |
Table 2: Biological Stability of this compound and Analogues
| Compound | Matrix | Half-life (t₁/₂) | Improvement vs. This compound | Reference |
|---|---|---|---|---|
| This compound | Human Plasma | 2.27 ± 0.11 minutes | - | [6][9][12][13] |
| Stapled Analogues | Human Plasma | > 68 minutes | > 30-fold | [11] |
| (SBL-PX1-42/44) | | | | |
Table 3: In Vivo Efficacy of this compound
| Disease Model | Animal | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Focal Cerebral Ischemia | Rat (MCAO) | Reduced infarct volume, improved neurological deficit | Reduced RIP3-mediated necroptosis and HMGB1 release | [16] |
| Drug-Induced Hepatotoxicity | Mouse | Reduced liver injury and inflammation | Not specified | [11] |
| Neuropathic Pain | Rat | Reduced mechanical hyperalgesia | Inhibition of pro-inflammatory factors (e.g., IL-6) |[10] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings.
ATP Release Assay
-
Cell Culture: B16-BL6 mouse melanoma cells, which endogenously express high levels of Panx1, are cultured to confluence.[11]
-
Pre-incubation: Cell monolayers are washed and pre-incubated for 10-15 minutes in a physiological Tyrode's solution. Test compounds (e.g., this compound, analogues at desired concentrations) or a reference inhibitor like Probenecid (2.5 mM) are added during this step.[11]
-
Stimulation: Panx1 channel opening is induced in a receptor-independent manner by applying a hypo-osmotic shock (HOS). This is achieved by replacing the Tyrode's solution with a hypo-osmotic solution for a defined period (e.g., 30 minutes).[11]
-
Sample Collection: After stimulation, the supernatant is collected.
-
ATP Quantification: The amount of ATP released into the supernatant is measured using a luciferin-luciferase-based bioluminescence assay kit, with luminescence quantified on a plate reader. Data are typically normalized to the amount of ATP released under HOS conditions without an inhibitor.
Dye Uptake Assay (e.g., Yo-Pro-1)
-
Cell Culture: Cells expressing Panx1 (e.g., B16-BL6, HEK-293) are plated on glass coverslips.[11][14]
-
Inhibitor Incubation: Cells are pre-incubated with this compound or other blockers for a specified time (e.g., 15-30 minutes).[17]
-
Dye Loading & Stimulation: The incubation medium is replaced with a solution containing a fluorescent dye such as Yo-Pro-1 (a 629 Da molecule) or Ethidium Bromide (Etd).[11][14] Simultaneously, a stimulus is applied to open Panx1 channels (e.g., HOS or a P2X7 receptor agonist like BzATP).[11][18]
-
Imaging: Dye uptake is monitored over time using fluorescence microscopy. Time-lapse images are captured at regular intervals (e.g., every 30 seconds for 15-30 minutes).[14]
-
Quantification: The fluorescence intensity within individual cells is measured and plotted over time. The rate of increase in fluorescence is indicative of Panx1 channel activity.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro dye uptake experiment to assess Panx1 inhibition.
Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Preparation: Panx1-expressing cells (e.g., N2a, HEK-293) or neurons in acute brain slices are used.[18][19]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition software.[18] The pipette solution and external bath solution are formulated with specific ionic compositions to isolate Panx1 currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell. A common method involves a preconditioning step with a depolarizing voltage ramp (e.g., -60 to +80 mV over several seconds) to robustly evoke Panx1 currents.[18][19]
-
Inhibitor Application: After establishing a stable baseline current, this compound is applied to the bath via a perfusion system.
-
Data Analysis: The magnitude of the current before and after the application of this compound is measured and compared to determine the degree of inhibition.
This compound Development Logic
The developmental trajectory of this compound follows a rational drug design process, from a lead compound to optimized candidates.
Conclusion and Future Outlook
This compound was foundational as a specific, albeit unstable, peptide inhibitor of the Panx1 channel. Its discovery has been pivotal for elucidating the channel's role in health and disease. The primary challenge of its low biological half-life has been successfully addressed through rational drug design, leading to the creation of stapled and double-stapled analogues with vastly improved stability and enhanced inhibitory potency.[11] These second-generation compounds, such as SBL-PX1-206, are promising candidates for further preclinical and clinical investigation. They hold therapeutic potential for a range of conditions driven by Panx1-mediated inflammation and signaling, including cardiovascular diseases, neuroinflammatory disorders, and chronic pain.[11] Future work will likely focus on the in vivo characterization of these optimized blockers and further refinement to develop orally bioavailable small molecules that mimic their inhibitory action.
References
- 1. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 8. This compound peptide [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 [runa.sergas.gal]
- 14. Frontiers | Activation of Pannexin-1 channels causes cell dysfunction and damage in mesangial cells derived from angiotensin II-exposed mice [frontiersin.org]
- 15. apexbt.com [apexbt.com]
- 16. Pannexin1 Channel Inhibitor (this compound) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential activation of mouse and human Panx1 channel variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 10Panx in Elucidating Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of 10Panx, a selective Pannexin 1 (Panx1) channel inhibitor, in the study of purinergic signaling. Panx1 channels are crucial conduits for the release of adenosine (B11128) triphosphate (ATP) from cells, a key step in initiating a wide array of physiological and pathophysiological processes mediated by purinergic receptors. The targeted inhibition of these channels by this compound offers a powerful tool to dissect the intricate roles of Panx1 in health and disease, paving the way for novel therapeutic strategies.
Core Concepts: Pannexin 1 and Purinergic Signaling
Pannexin 1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules, most notably ATP. The release of ATP into the extracellular space activates purinergic P2X and P2Y receptors on the same or neighboring cells, triggering a cascade of downstream signaling events. This intricate communication network, known as purinergic signaling, is implicated in a vast range of cellular functions, including inflammation, immune responses, neurotransmission, and cell death. Dysregulation of Panx1-mediated ATP release is associated with numerous pathological conditions, making it a compelling target for therapeutic intervention.
This compound is a mimetic peptide that acts as a competitive inhibitor of Panx1 channels. By selectively blocking the channel pore, this compound prevents the release of ATP and subsequent activation of purinergic signaling pathways. This specificity allows researchers to investigate the direct contribution of Panx1 to various cellular and systemic responses.
Quantitative Analysis of this compound Inhibition
The efficacy of this compound in blocking Panx1 channel function has been quantified across various experimental models. The following tables summarize key quantitative data from published studies, providing a reference for its application in different contexts.
| Assay Type | Cell Type | Stimulus | This compound Concentration | Inhibition (%) | Reference |
| ATP Release | Human Red Blood Cells | Low Oxygen Tension | 200 µM | 90.9 ± 15.5 | [1] |
| ATP Release | B16-BL6 Cells | Hypo-osmotic Shock (HOS) | 100 µM | Concentration-dependent | [2] |
| Vasoconstriction | Thoracic Ducts | Phenylephrine | 300 µM | Significant inhibition | [3] |
| IL-1β Release | THP-1 Macrophages | ATP | 200 µM | Significant inhibition | [4] |
| IL-1β Release | J774 Macrophages | ATP | 500 µM | Complete inhibition | [5] |
| Caspase-1 Activation | Macrophages | ATP | 500 µM | Abolished | [5] |
| Dye (Yo-Pro-1) Uptake | B16-BL6 Cells | Hypo-osmotic Shock (HOS) | 100 µM | Concentration-dependent | [2] |
| Panx1 Currents | Oocytes | - | - | IC50 values vary by compound | [6][7] |
| Cx43 Hemichannel Currents | HeLa-Cx43 Cells | - | 100 µM | 37% | [8] |
| Cx43 Hemichannel Currents | HeLa-Cx43 Cells | - | 200 µM | 83% | [8] |
| Cx43 Hemichannel Currents | HeLa-Cx43 Cells | - | 500 µM | 94% | [8] |
Note: The inhibitory effects of this compound can be concentration-dependent and may vary based on the cell type, stimulus, and specific experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to study Panx1-mediated purinergic signaling.
Measurement of Extracellular ATP Release
This protocol is designed to quantify the release of ATP from cells in culture following a specific stimulus, and to assess the inhibitory effect of this compound.
Materials:
-
Cultured cells of interest
-
Cell culture medium (serum-free recommended for the assay)
-
This compound stock solution (dissolved in sterile water or appropriate buffer)
-
Stimulus of choice (e.g., ATP, BzATP, hypo-osmotic solution, specific agonist)
-
Luminase-based ATP assay kit
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque 96-well plate at a density appropriate for the cell type and allow them to adhere and reach the desired confluency.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells gently with a serum-free medium or a physiological salt solution (e.g., Tyrode's solution). Add the medium containing the desired concentration of this compound or vehicle control to the respective wells. Incubate for a predetermined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add the stimulus to the wells to induce Panx1 channel opening and ATP release. Include a negative control (no stimulus) and a positive control (e.g., a known Panx1 agonist or cell lysis to measure total ATP).
-
Sample Collection: At various time points after stimulation, carefully collect a small aliquot of the supernatant from each well. Be cautious not to disturb the cell monolayer.
-
ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing luciferase and its substrate, D-luciferin. The resulting luminescence is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: Calculate the concentration of extracellular ATP in each sample based on a standard curve. Express the results as a percentage of the control or in absolute concentration units.
Dye Uptake Assay (e.g., Yo-Pro-1)
This assay measures the influx of fluorescent dyes, such as Yo-Pro-1, through open Panx1 channels, providing a functional readout of channel activity.
Materials:
-
Cultured cells of interest on glass-bottom dishes or in 96-well plates
-
Physiological salt solution (e.g., PBS with Ca2+ and Mg2+)
-
Yo-Pro-1 iodide stock solution
-
This compound stock solution
-
Stimulus of choice
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Pre-incubation with this compound: Wash the cells with the physiological salt solution. Add the solution containing this compound or vehicle control and incubate for the desired time.
-
Dye Loading and Stimulation: Add Yo-Pro-1 to the wells at a final concentration of approximately 2.5-5 µM, along with the stimulus.
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire images at regular intervals using a fluorescence microscope equipped with the appropriate filter set for Yo-Pro-1 (excitation ~491 nm, emission ~509 nm).
-
Plate Reader: Measure the fluorescence intensity in each well at specified time points using a fluorescence plate reader.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates dye uptake and Panx1 channel opening. Compare the rate and magnitude of dye uptake in this compound-treated cells to the control to determine the inhibitory effect.
Measurement of IL-1β Release
This protocol is used to investigate the role of Panx1 in the processing and release of the pro-inflammatory cytokine IL-1β, a process often dependent on the NLRP3 inflammasome which can be activated by ATP.
Materials:
-
Immune cells (e.g., macrophages like J774 or THP-1)
-
LPS (Lipopolysaccharide) for priming
-
ATP or other inflammasome activator
-
This compound stock solution
-
ELISA kit for IL-1β
-
Western blotting reagents for caspase-1 detection
Procedure:
-
Cell Priming: Prime the immune cells with LPS (e.g., 0.1-1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
Pre-incubation with this compound: Wash the primed cells and pre-incubate with this compound or vehicle control for approximately 30 minutes.
-
Inflammasome Activation: Stimulate the cells with an inflammasome activator, such as a high concentration of ATP (e.g., 5 mM), for about 30-60 minutes.
-
Supernatant and Lysate Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
Lyse the remaining cells to collect the intracellular protein fraction.
-
-
IL-1β Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of mature IL-1β in the collected supernatants according to the manufacturer's protocol.
-
Caspase-1 Activation (Western Blot): Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p10 or p20 subunit), which is an indicator of inflammasome activation.
-
Data Analysis: Compare the levels of secreted IL-1β and cleaved caspase-1 in this compound-treated cells versus controls.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Panx1 and its inhibition by this compound.
Panx1-Mediated Purinergic Signaling Pathway
Caption: Panx1-mediated ATP release and subsequent activation of purinergic receptors.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for studying the inhibitory effects of this compound.
Panx1 in Inflammasome Activation
Caption: Role of Panx1-mediated ATP release in NLRP3 inflammasome activation.
Considerations for Drug Development Professionals
The specificity of this compound for Panx1 channels makes it a valuable tool in the early stages of drug discovery and development. However, several factors must be considered:
-
Off-Target Effects: While this compound is considered selective for Panx1, it is essential to evaluate its potential effects on other channels, particularly connexin hemichannels, which share some functional similarities with Panx1. Studies have shown that at higher concentrations, this compound can inhibit Cx43 hemichannels[8]. Therefore, careful dose-response studies and screening against a panel of related channels are recommended.
-
In Vivo Applications: The use of this compound in animal models requires careful consideration of its pharmacokinetic and pharmacodynamic properties. Protocols for in vivo administration, such as intraperitoneal or intrathecal injections, have been described[9][10]. The stability and bioavailability of the peptide in a physiological environment should be assessed.
-
Translational Relevance: While this compound is a powerful research tool, its peptide nature may limit its therapeutic potential due to factors like poor oral bioavailability and susceptibility to proteolysis. However, it serves as an excellent pharmacological probe to validate Panx1 as a drug target and can guide the development of small molecule inhibitors with more favorable drug-like properties.
Conclusion
This compound has emerged as an indispensable tool for dissecting the multifaceted roles of Panx1 channels in purinergic signaling. Its ability to selectively block ATP release allows for a precise investigation of the contribution of Panx1 to a wide range of cellular processes and disease states. This technical guide provides a foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of purinergic signaling and facilitating the discovery of novel therapeutics targeting Pannexin 1.
References
- 1. apexbt.com [apexbt.com]
- 2. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pannexin‐1 mediates large pore formation and interleukin‐1β release by the ATP‐gated P2X7 receptor | The EMBO Journal [link.springer.com]
- 6. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides [mdpi.com]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 10Panx in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
10Panx is a synthetic mimetic peptide with the sequence WRQAAFVDSY, designed to competitively inhibit Pannexin-1 (Panx1) channels.[1][2] Panx1 forms large-pore channels in the cell membrane that facilitate the release of small molecules, most notably adenosine (B11128) triphosphate (ATP), into the extracellular space.[3][4] This ATP release acts as a crucial signaling event in various physiological and pathological processes, including inflammation, cell death, and neurotransmission.[1][2][4] By blocking Panx1 channels, this compound effectively curtails ATP release and the subsequent activation of downstream signaling cascades, such as those mediated by the P2X7 receptor, making it a valuable tool for studying these pathways in in vitro cell culture models.[1][2]
Mechanism of Action
This compound functions as a selective blocker of Panx1 channels.[1] Under various stimuli, such as mechanical stress, high extracellular potassium, or receptor activation, Panx1 channels open, allowing for the passage of ATP from the cytoplasm to the extracellular milieu. This extracellular ATP can then bind to purinergic receptors, like the P2X7 receptor, on the same or neighboring cells, initiating a signaling cascade. A key consequence of P2X7 receptor activation is the formation of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secretable forms. This compound competitively inhibits the Panx1 channel, preventing this entire cascade at its origin by blocking the initial ATP release.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro assays as reported in the literature.
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| ATP Release | Human Red Blood Cells | 200 µM | 90.9 ± 15.5% reduction in ATP release in response to low oxygen tension. | [5] |
| Dye Uptake | Macrophages | 30-50 µM (IC₅₀) | Half-maximal inhibition of P2X7-mediated dye uptake. | [6] |
| Ion Channel Current | Panx1-expressing cells | 30-50 µM (IC₅₀) | Half-maximal inhibition of Panx1-mediated currents. | [6] |
| NMDA Receptor Current | Neurons | Not Specified | >70% blockage of NMDA receptor secondary currents (I₂nd). | [7] |
| Cytokine Release | Macrophages | Not Specified | Inhibition of ATP-mediated IL-1β release. | [7] |
| Caspase-1 Activation | Macrophages | Not Specified | Inhibition of P2X7-mediated caspase-1 activation. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound peptide are critical for its activity.
-
Reconstitution: this compound is soluble in sterile water to at least 1 mg/ml.[7] For a higher concentration stock solution, solubility in sterile water is reported to be >10 mM.[5] Alternatively, DMSO can be used as a solvent.[2]
-
Storage: The lyophilized peptide should be stored at -20°C.[7] After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[5]
ATP Release Assay
This protocol is designed to measure the inhibitory effect of this compound on ATP release from cultured cells.
Materials:
-
Cultured cells known to express Panx1
-
This compound stock solution
-
Appropriate cell culture medium
-
Stimulus for ATP release (e.g., hypotonic solution, high potassium buffer, or specific receptor agonist)
-
ATP bioluminescence assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate suitable for luminescence readings and culture until they reach the desired confluency.
-
Pre-incubation with this compound:
-
Prepare working concentrations of this compound in the appropriate assay buffer or cell culture medium.
-
Remove the culture medium from the cells and wash gently with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for a predetermined time (e.g., 10-60 minutes) at 37°C. Include a vehicle control (medium without this compound).
-
-
Stimulation:
-
Add the stimulus to the wells to induce ATP release. The nature and duration of the stimulus will depend on the cell type and experimental design.
-
-
Sample Collection:
-
Immediately after stimulation, collect a small aliquot of the supernatant from each well.
-
-
ATP Measurement:
-
Using a commercial ATP bioluminescence assay kit, measure the ATP concentration in the collected supernatants according to the manufacturer's instructions. This typically involves mixing the supernatant with a luciferase/luciferin reagent and measuring the resulting light output with a luminometer.
-
-
Data Analysis:
-
Normalize the ATP release in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
Dye Uptake Assay (e.g., YO-PRO-1)
This assay measures the permeability of the cell membrane to large molecules, which is often mediated by Panx1 channels in conjunction with P2X7 receptor activation.
Materials:
-
Cultured cells expressing Panx1 and P2X7 receptors
-
This compound stock solution
-
Assay buffer (e.g., Tyrode's buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Fluorescent dye (e.g., YO-PRO-1)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Plate cells on a suitable imaging dish or a black-walled 96-well plate and culture to the desired confluency.
-
Pre-incubation with this compound:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound in the assay buffer for 10-30 minutes at 37°C.[8] Include a vehicle control.
-
-
Stimulation and Dye Loading:
-
Add the P2X7 receptor agonist along with the fluorescent dye (e.g., 5 µM YO-PRO-1) to the wells.[8]
-
-
Image Acquisition/Fluorescence Measurement:
-
Monitor the uptake of the dye into the cells over time using a fluorescence microscope or a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the cells. Compare the fluorescence in this compound-treated cells to the vehicle control to determine the extent of inhibition of dye uptake.
-
IL-1β Release Assay
This protocol assesses the effect of this compound on the release of the pro-inflammatory cytokine IL-1β, a downstream consequence of Panx1-mediated inflammasome activation.
Materials:
-
Immune cells (e.g., macrophages, monocytes)
-
LPS (Lipopolysaccharide) for priming
-
This compound stock solution
-
P2X7 receptor agonist (e.g., ATP)
-
Cell culture medium
-
ELISA kit for IL-1β
Protocol:
-
Cell Priming:
-
Culture the immune cells and prime them with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
-
This compound Treatment:
-
After priming, wash the cells and incubate them with different concentrations of this compound in fresh medium for 30-60 minutes.
-
-
Stimulation:
-
Add a P2X7 receptor agonist (e.g., ATP) to the cells to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.
-
-
Supernatant Collection:
-
After an appropriate incubation period (e.g., 30-60 minutes), collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release by this compound by comparing the results from treated and untreated (vehicle control) cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an in vitro cell culture setting.
Conclusion
This compound is a potent and selective inhibitor of Pannexin-1 channels, offering researchers a valuable tool to dissect the roles of ATP release and purinergic signaling in a wide array of cellular processes. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in in vitro cell culture experiments, enabling further insights into the intricate mechanisms of inflammation, cell-to-cell communication, and disease pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactome | Pannexin-1 (PANX1) channel transports ATP from the cytosol to the extracellular region [reactome.org]
- 4. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 8. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 10Panx for Macrophage Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 10Panx, a mimetic inhibitory peptide of pannexin-1 (Panx1), in macrophage studies. Pannexin-1 channels are crucial mediators of inflammation, and their modulation offers a promising therapeutic avenue for various inflammatory diseases. This document outlines the recommended concentrations of this compound, detailed experimental protocols, and the underlying signaling pathways involved in macrophage function.
Introduction to this compound and its Role in Macrophages
This compound is a synthetic peptide that mimics a sequence in the second extracellular loop of Panx1, a protein that forms large-pore channels in the cell membrane.[1] In macrophages, Panx1 channels are implicated in key inflammatory processes, including ATP release, inflammasome activation, and cytokine secretion.[2][3][4] Specifically, Panx1 is associated with the P2X7 receptor and is essential for the activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][4][5] By blocking Panx1 channels, this compound can effectively inhibit these processes, making it a valuable tool for studying macrophage-mediated inflammation.[6][7][8]
Recommended this compound Concentrations for Macrophage Studies
The optimal concentration of this compound for macrophage studies is application-dependent, with different concentrations eliciting distinct biological effects. It is crucial to note that while higher concentrations of this compound are inhibitory, lower concentrations have been reported to enhance Panx1 hemichannel activity in the presence of an inflammatory stimulus like LPS.[1][9]
| Application | Cell Type | This compound Concentration | Observed Effect | Reference |
| Inhibition of Panx1 Hemichannels | Macrophages | 300-500 µM (370-620 µg/ml) | Inhibition of hemichannel activity. | [1] |
| Enhancement of LPS-induced Hemichannel Activity | RAW264.7 Macrophages | 161 µM (200 µg/ml) | Enhancement of LPS-induced Lucifer Yellow dye uptake and ATP release. | [1][9] |
| Inhibition of P2X7-mediated Dye Uptake | Macrophages | Not specified, but inhibitory | Blocks P2X7-mediated dye uptake without altering membrane current. | [6] |
| Inhibition of ATP-mediated IL-1β Release | Macrophages | Not specified, but inhibitory | Inhibits ATP-mediated IL-1β release and caspase-1 activation. | [6] |
| Reduction of ATP Release | Human Red Blood Cells | 200 µM | Reduced ATP release in response to low oxygen by ~91%. | [8] |
| Inhibition of Toxin-induced Apoptosis | Enteric Glial Cells | 50 µM | Inhibited TcdA- and TcdB-induced apoptosis. | [10] |
| Inhibition of Nociceptive Signaling | Neuropathic Rat Model | 300 µM (intrathecal) | Abolished NMDA- and BzATP-induced mechanical hyperalgesia. | [10] |
Note: Researchers should perform dose-response experiments to determine the optimal this compound concentration for their specific macrophage cell type (e.g., primary macrophages, THP-1, J774) and experimental conditions.
Key Experimental Protocols
The following are detailed protocols for common assays used to assess the effect of this compound on macrophage function.
Macrophage Cell Culture and Treatment with this compound
This protocol describes the basic steps for culturing and treating macrophages with this compound.
Materials:
-
Macrophage cell line (e.g., J774.1, RAW264.7, or THP-1) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[11]
-
This compound peptide.
-
Sterile, cell-culture grade phosphate-buffered saline (PBS).
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well).
Procedure:
-
Culture macrophages in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at the desired density in culture plates and allow them to adhere overnight. For example, for a 96-well plate, a density of 1x10^5 cells/well can be used.[11]
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent as recommended by the manufacturer. The solubility in sterile water is reported to be >10 mM.[8]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 1 hour pre-treatment followed by co-treatment with a stimulus).[10]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on macrophage viability.
Materials:
-
Macrophages cultured in a 96-well plate.
-
This compound-containing medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals.
-
Microplate reader.
Procedure:
-
Treat macrophages with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
ATP Release Assay
This protocol measures the release of ATP from macrophages, a key indicator of Panx1 channel activity.
Materials:
-
Macrophages cultured in a suitable plate format.
-
This compound-containing medium.
-
Stimulus for ATP release (e.g., LPS, high extracellular potassium).
-
Commercially available ATP assay kit (e.g., luciferase-based).
Procedure:
-
Pre-treat macrophages with this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an agent known to induce ATP release.
-
Collect the cell culture supernatant at different time points.
-
Measure the ATP concentration in the supernatant using a commercial ATP assay kit according to the manufacturer's instructions.
Cytokine Release Assay (ELISA)
This assay quantifies the release of cytokines, such as IL-1β, from macrophages.
Materials:
-
Macrophages cultured in a suitable plate format.
-
This compound-containing medium.
-
Stimulus for cytokine release (e.g., LPS followed by ATP).
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-1β).
Procedure:
-
Prime macrophages with a stimulus like LPS (e.g., 100 ng/ml for 4 hours) to induce pro-IL-1β expression.[5]
-
Pre-treat the primed cells with this compound.
-
Stimulate the cells with a second signal, such as ATP, to activate the inflammasome and induce IL-1β release.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit following the manufacturer's protocol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Panx1 in macrophages and a general experimental workflow for studying the effects of this compound.
Caption: Panx1 signaling pathway in macrophages.
References
- 1. Enhanced Macrophage Pannexin 1 Expression and Hemichannel Activation Exacerbates Lethal Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pannexin1 in the Induction and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 4. The impact of Panx1 on inflammation, immunity, and cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 7. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Inhibition of IL-1β Release with 10Panx
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by a multi-protein complex known as the inflammasome.[1][2] The Pannexin-1 (Panx1) channel, a large-pore membrane channel, plays a crucial role in the activation of the NLRP3 inflammasome by mediating the release of adenosine (B11128) triphosphate (ATP) into the extracellular space.[3][4][5] This extracellular ATP then acts on the P2X7 receptor (P2X7R), triggering ionic fluxes that lead to NLRP3 activation, caspase-1 processing, and subsequent maturation and secretion of IL-1β.[3][4]
10Panx is a synthetic mimetic peptide (sequence: WRQAAFVDSY) that corresponds to a sequence in the first extracellular loop of Panx1.[6][7] It acts as a specific and competitive inhibitor of Panx1 channels.[8] By blocking the Panx1 channel, this compound prevents ATP release and the subsequent downstream signaling required for IL-1β processing and secretion, making it a valuable tool for studying inflammatory pathways.[6][8][9] These notes provide a detailed protocol for utilizing this compound to inhibit IL-1β release in macrophage cell models.
Signaling Pathway: Panx1-Mediated IL-1β Release
The diagram below illustrates the signaling cascade leading to IL-1β release and the point of inhibition by this compound. In response to priming signals like lipopolysaccharide (LPS), the transcription factor NF-κB induces the expression of pro-IL-1β. A second signal, such as extracellular ATP, activates P2X7 receptors. This activation is facilitated by ATP release through Panx1 channels. P2X7R activation leads to potassium efflux, which triggers the assembly of the NLRP3 inflammasome, activating caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, active form, which is secreted from the cell. This compound blocks the Panx1 channel, preventing ATP release and inhibiting this entire activation cascade.
Caption: Mechanism of this compound inhibition of IL-1β release.
Experimental Protocol: In Vitro Inhibition of IL-1β Release
This protocol is adapted from methodologies demonstrated to effectively inhibit ATP-mediated IL-1β release from various macrophage cell types.[9]
Materials
-
Cells: Human THP-1 monocytes, mouse J774 macrophages, or primary human alveolar macrophages.
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
This compound peptide (Tocris, R&D Systems, MedchemExpress, APExBIO)[6][8][10]
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
-
Equipment:
-
Sterile cell culture plates (24- or 48-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA kit for human or mouse IL-1β
-
Reagents for Western Blotting (if desired)
-
Method
-
Cell Culture and Plating:
-
Culture macrophages in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
For THP-1 cells: Differentiate monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours. Remove PMA-containing medium and allow cells to rest in fresh medium for at least 24 hours before the experiment.
-
Plate cells in 24- or 48-well plates at a density that allows them to be nearly confluent on the day of the experiment (e.g., 0.5-1 x 10⁶ cells/mL).
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh, serum-free or low-serum medium.
-
Stimulate the cells with LPS (0.1–1 µg/mL) for 4 hours in a humidified incubator.[9] This step upregulates the expression of pro-IL-1β.
-
-
Inhibition with this compound:
-
After the 4-hour LPS incubation, gently wash the cells twice with warm PBS or serum-free medium to remove the LPS.
-
Add fresh serum-free medium containing the desired concentration of this compound. A concentration of 500 µM has been shown to be effective.[9] Include a vehicle control (medium only).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.[9]
-
-
Activation (Signal 2):
-
To activate the NLRP3 inflammasome, add ATP directly to the wells to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Sample Collection and Analysis:
-
Following the ATP incubation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and debris.
-
Analyze the clarified supernatant for secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, the supernatant can be concentrated and analyzed via Western blot to visualize the mature 17 kDa form of IL-1β.[7][9]
-
Experimental Workflow Diagram
Caption: General workflow for testing this compound-mediated inhibition.
Data Presentation
The following tables summarize expected outcomes based on published data. This compound effectively inhibits the release and processing of IL-1β following inflammasome activation.
Table 1: Quantitative Analysis of IL-1β Release (ELISA)
This table shows the representative effect of this compound on total IL-1β secretion as measured by ELISA. Data is conceptualized from graphical representations in scientific literature.[9]
| Treatment Group | Description | Expected IL-1β Release (Relative to Stimulated Control) |
| Unstimulated Control | Cells with no LPS or ATP treatment. | ~0% |
| LPS + ATP (Stimulated) | Cells primed with LPS and activated with ATP. | 100% |
| LPS + ATP + this compound | Cells primed with LPS, pre-treated with this compound (500 µM), and activated with ATP. | < 10% |
Table 2: Qualitative Analysis of IL-1β Processing (Western Blot)
This table summarizes the expected results from a Western blot analysis of cell supernatants, distinguishing between the unprocessed (pro) and mature forms of IL-1β.[7][9]
| Treatment Group | Pro-IL-1β (31 kDa) | Mature IL-1β (17 kDa) | Interpretation |
| Unstimulated Control | Not Detected | Not Detected | No baseline release or processing. |
| LPS + ATP (Stimulated) | Detected | Strongly Detected | Robust processing and release of mature IL-1β. |
| LPS + ATP + this compound | Detected | Not Detected | This compound blocks the processing of pro-IL-1β into its mature form.[7][9] |
Conclusion
This compound is a potent and specific inhibitor of the Panx1 channel, serving as an invaluable research tool for dissecting the role of Panx1 in the inflammatory response. The protocols outlined here provide a robust framework for investigating the inhibition of IL-1β release in macrophage models. By blocking Panx1-mediated ATP release, this compound effectively prevents the activation of the NLRP3 inflammasome, leading to a significant reduction in the processing and secretion of mature IL-1β.[7][9] This makes it a critical compound for studies in immunology and for the development of novel anti-inflammatory therapeutics.
References
- 1. The Pannexin 1 Channel Activates the Inflammasome in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NLRP3 inflammasome signaling pathway promotes neurological recovery following hypoxic-ischemic brain damage by increasing p97-mediated surface GluA1-containing AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 4. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanobody-based pannexin1 channel inhibitors reduce inflammation in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pannexin‐1 mediates large pore formation and interleukin‐1β release by the ATP‐gated P2X7 receptor | The EMBO Journal [link.springer.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Utilizing 10Panx in In Vivo Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10Panx, a selective Pannexin-1 (Panx1) channel inhibitor, to study and modulate neuropathic pain in preclinical in vivo models. The provided protocols and data summaries are intended to facilitate the design and implementation of experiments aimed at understanding the role of Panx1 in pain signaling and evaluating the therapeutic potential of its blockade.
Introduction to this compound and its Role in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A growing body of evidence implicates the involvement of Pannexin-1 (Panx1) channels in the pathogenesis of this condition. Panx1, a large-pore membrane channel found in neurons and glial cells, is a key player in the release of signaling molecules like ATP and glutamate, which are crucial for pain signaling in the spinal cord dorsal horn.[1] The activation of Panx1 channels contributes to central sensitization, a key mechanism underlying persistent pain states.[1]
This compound is a mimetic peptide that acts as a competitive and selective inhibitor of Panx1 channels.[2][3] By blocking the opening of these channels, this compound inhibits the release of ATP and subsequent activation of downstream signaling pathways, such as those involving the P2X7 receptor, thereby mitigating cell death and inflammatory responses.[2] In various animal models of neuropathic pain, the administration of this compound has been shown to effectively reduce pain hypersensitivity, highlighting its potential as a therapeutic agent.[4][5]
Key Applications of this compound in Neuropathic Pain Research
-
Investigation of Central Sensitization: Elucidate the role of Panx1 in the development and maintenance of central sensitization in the spinal cord.[1][6]
-
Modulation of Neuroinflammation: Study the effect of Panx1 inhibition on the release of pro-inflammatory cytokines and the activation of glial cells in neuropathic pain states.[5][7]
-
Evaluation of Therapeutic Potential: Assess the analgesic efficacy of this compound in various models of neuropathic pain, including those induced by nerve injury or chemotherapy.[8]
-
Dissection of Signaling Pathways: Probe the interaction between Panx1 channels and other key pain-related receptors, such as NMDA and P2X7 receptors.[6][9]
Data Presentation: Efficacy of this compound in Neuropathic Pain Models
The following tables summarize the quantitative data from key studies demonstrating the in vivo efficacy of this compound in rodent models of neuropathic pain.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia and Hyperalgesia
| Neuropathic Pain Model | Species | This compound Dose (Intrathecal) | Outcome Measure | Result | Reference |
| Spared Nerve Injury (Sural Nerve Transection) | Rat | Not specified | Mechanical Hyperalgesia (Paw pressure threshold) | Significantly decreased mechanical hyperalgesia. | [1] |
| Spinal Nerve Ligation | Rat | Not specified | Tactile Allodynia and Mechanical Hyperalgesia | Significantly attenuated tactile allodynia and mechanical hyperalgesia. | [4] |
| NMDA-induced Hyperalgesia in Neuropathic Rats | Rat | 300 µM | Mechanical Hyperalgesia (Withdrawal threshold) | Completely abolished NMDA-induced mechanical hyperalgesia.[2][6] | [2][6] |
| BzATP-induced Hyperalgesia in Neuropathic Rats | Rat | 300 µM | Mechanical Hyperalgesia (Withdrawal threshold) | Completely abolished BzATP-induced mechanical hyperalgesia.[6] | [6] |
Table 2: Effect of Intrasciatic this compound on Pain Hypersensitivity
| Neuropathic Pain Model | Species | This compound Dose (Intrasciatic) | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | Mouse | Not specified | Mechanical and Heat Hyperalgesia | Effectively reduced mechanical and heat hyperalgesia.[5] | [5][7] |
Table 3: Effect of this compound on C-reflex Wind-up
| Neuropathic Pain Model | Species | This compound Dose (Intrathecal) | Outcome Measure | Result | Reference |
| Spared Nerve Injury (Sural Nerve Transection) | Rat | Not specified | Spinal C-reflex wind-up activity | Significantly depressed spinal C-reflex wind-up activity. | [1] |
| NMDA-induced Wind-up in Neuropathic Rats | Rat | 300 µM | C-reflex wind-up potentiation | Completely abolished NMDA-induced C-reflex wind-up potentiation.[2][6] | [2][6] |
| BzATP-induced Wind-up in Neuropathic Rats | Rat | 300 µM | C-reflex wind-up potentiation | Completely abolished BzATP-induced C-reflex wind-up potentiation.[6] | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving Panx1 in neuropathic pain and provide a general workflow for in vivo studies using this compound.
Experimental Protocols
Protocol 1: Induction of the Spared Nerve Injury (SNI) Model and Intrathecal Administration of this compound in Rats
Objective: To assess the effect of intrathecal this compound on mechanical hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
This compound peptide
-
Sterile saline (vehicle)
-
Intrathecal catheter
-
Paw pressure algesimeter (e.g., Ugo Basile)
Procedure:
-
SNI Surgery:
-
Anesthetize the rat following approved institutional protocols.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and perform a tight ligation followed by a transection, removing a 2-4 mm piece of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain.
-
-
Intrathecal Catheter Implantation:
-
Anesthetize the rat.
-
Implant a chronic intrathecal catheter with its tip at the level of the lumbar enlargement of the spinal cord.
-
Allow the animals to recover for 3-4 days before drug administration.
-
-
This compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 300 µM).[6]
-
For intrathecal administration, inject a small volume (e.g., 10 µL) of the this compound solution or vehicle through the implanted catheter.
-
-
Behavioral Testing (Mechanical Hyperalgesia):
-
Measure the paw withdrawal threshold to mechanical stimulation using a paw pressure algesimeter.
-
Apply a gradually increasing pressure to the plantar surface of the hind paw until the animal withdraws its paw.
-
Record the pressure at which withdrawal occurs.
-
Perform baseline measurements before surgery and before drug administration.
-
Measure the paw withdrawal threshold at various time points after this compound or vehicle administration (e.g., 15, 30, 60, 120 minutes).
-
Protocol 2: Induction of the Chronic Constriction Injury (CCI) Model and Intrasciatic Administration of this compound in Mice
Objective: To evaluate the effect of local this compound administration on mechanical and thermal hyperalgesia in a mouse model of neuropathic pain.
Materials:
-
Adult male CD1 mice (25-30 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
This compound peptide
-
Sterile saline (vehicle)
-
Von Frey filaments
-
Hot plate apparatus
Procedure:
-
CCI Surgery:
-
Anesthetize the mouse.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve with a spacing of about 1 mm between each.
-
The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.
-
Close the incision with sutures.
-
Allow the animals to recover and for neuropathic pain to develop (typically 7-14 days).
-
-
Intrasciatic Administration of this compound:
-
On the day of the experiment, briefly anesthetize the mice.
-
Carefully re-expose the sciatic nerve at the site of the previous surgery.
-
Inject a small volume (e.g., 2 µL) of this compound solution or vehicle directly into the sciatic nerve using a fine needle.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the mice in individual compartments on a wire mesh floor.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Perform measurements before and at various time points after this compound administration.
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place the mice on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., licking, jumping).
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Perform measurements before and at various time points after this compound administration.
-
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee.
References
- 1. Pannexin 1: a novel participant in neuropathic pain signaling in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pannexin-1 Up-regulation in the Dorsal Root Ganglion Contributes to Neuropathic Pain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Schwann cell pannexin 1 attenuates neuropathic pain through the suppression of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Schwann cell pannexin 1 attenuates neuropathic pain through the suppression of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Panx-1 Blockers: Synthesis, Biological Evaluation and Molecular Dynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating Caspase-1 Activation with 10Panx: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1 is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis. The activation of caspase-1 is tightly regulated by multi-protein complexes called inflammasomes. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli, including extracellular ATP. Pannexin-1 (Panx1) channels are crucial mediators of ATP release, which in turn activates the P2X7 receptor to initiate NLRP3 inflammasome assembly and subsequent caspase-1 activation.[1][2][3] 10Panx is a mimetic peptide that acts as a specific inhibitor of Panx1 channels, making it a valuable tool for investigating the role of Panx1-mediated ATP release in caspase-1 activation.[2][3][4]
This document provides detailed application notes and protocols for utilizing this compound to study caspase-1 activation, tailored for researchers in immunology, inflammation, and drug development.
Signaling Pathway: Panx1-Mediated Caspase-1 Activation
The activation of caspase-1 via the Panx1-NLRP3 inflammasome axis is a multi-step process. A primary signal, such as lipopolysaccharide (LPS), primes the cell by upregulating the expression of pro-IL-1β and NLRP3 components. A second signal, like extracellular ATP, triggers the opening of Panx1 channels, leading to ATP release. This extracellular ATP then activates P2X7 receptors, causing potassium efflux, which is a critical step for NLRP3 inflammasome assembly. The assembled inflammasome then facilitates the cleavage of pro-caspase-1 into its active form.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the effect of this compound on readouts of caspase-1 activation.
Table 1: Effect of this compound on ATP Release
| Cell Type | Stimulus | This compound Concentration (µM) | ATP Release Inhibition (%) | Reference |
| Human Red Blood Cells | Lowered pO2 | 200 | 90.9 ± 15.5 | [4] |
Table 2: Effect of this compound on Dye Uptake
| Cell Type | Stimulus | This compound Concentration (µM) | Dye Uptake Inhibition | Reference |
| P2X7-expressing HEK-293 | ATP | Not specified | Significant inhibition | [1] |
| B16-BL6 | Hypotonic Osmotic Stress (HOS) | 100 | 14% (Yo-Pro-1) | [2] |
Table 3: Effect of this compound on Caspase-1 Activation and IL-1β Release
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Mouse J774 Macrophages | LPS + ATP | Not specified | Prevented ATP-induced caspase-1 processing | [5] |
| Human and Mouse Macrophages | Not specified | Not specified | Decreased IL-1β release | [2] |
| Mouse J774 Macrophages | LPS + ATP | Not specified | Prevented ATP-mediated IL-1β processing and release | [5] |
Experimental Protocols
Protocol 1: Inhibition of Caspase-1 Activation in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on caspase-1 activation in macrophages, a commonly used cell type for inflammasome studies.
Materials:
-
Macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound peptide (stock solution prepared in sterile water)
-
ATP
-
Cell lysis buffer
-
Reagents for Western blotting, ELISA, or caspase-1 activity assay
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) in serum-free media for 4 hours. This step is crucial for the upregulation of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound (e.g., 100 µM) for 30 minutes. Include a vehicle control (sterile water).
-
Stimulation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Western Blot: Perform SDS-PAGE and Western blotting on the cell lysates to detect the cleaved (active) p20 or p10 subunit of caspase-1.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Caspase-1 Activity Assay: A fluorometric assay can be used to measure caspase-1 activity in the cell lysates.
-
Protocol 2: Assessment of Panx1 Channel Activity using Dye Uptake Assay
This protocol allows for the functional assessment of Panx1 channel inhibition by this compound through a dye uptake assay.
Materials:
-
Cells endogenously or exogenously expressing Panx1 (e.g., HEK293 cells transfected with P2X7R)
-
This compound peptide
-
Fluorescent dye permeable to large pores (e.g., YO-PRO-1, Ethidium Bromide)
-
Stimulus for Panx1 opening (e.g., ATP, hypotonic solution)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration for 20-30 minutes.
-
Dye Addition: Add the fluorescent dye (e.g., YO-PRO-1 at 1 µM) to the wells.
-
Stimulation: Induce the opening of Panx1 channels by adding a stimulus such as ATP or by replacing the media with a hypotonic solution.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths using a plate reader. Alternatively, visualize and quantify dye-positive cells using a fluorescence microscope.
Concluding Remarks
This compound is a potent and specific inhibitor of Pannexin-1 channels, providing a valuable pharmacological tool to dissect the role of Panx1-mediated ATP release in the activation of the NLRP3 inflammasome and caspase-1. The protocols outlined in this document provide a framework for researchers to investigate this critical inflammatory pathway. By using this compound, scientists can further elucidate the mechanisms of inflammation and explore potential therapeutic strategies targeting Panx1 in a variety of inflammatory diseases.
References
- 1. Pannexin-1-dependent caspase-1 activation and secretion of IL-1β is regulated by zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 10Panx in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10Panx is a mimetic inhibitory peptide that acts as a competitive and selective blocker of Pannexin 1 (PANX1) channels.[1][2] PANX1 forms channels that connect the cytoplasm to the extracellular environment, allowing the passage of small molecules like ATP.[1] By blocking these channels, this compound inhibits the release of ATP and subsequent downstream signaling through P2X7 receptors, which can modulate processes such as inflammation and cell death.[1] Recent studies have highlighted the role of PANX1 in the development and pathophysiology of various tissues, making it a target of interest in organoid-based research. For instance, PANX1 has been shown to be crucial for the neuroepithelial expansion in human cerebral organoids.[3][4][5] Furthermore, the inhibition of PANX1 channels has been demonstrated to reduce the growth of cancer spheroids, suggesting its potential as a therapeutic target.[6][7]
These application notes provide a detailed experimental protocol for the use of this compound in organoid culture systems to investigate the functional role of PANX1 channels.
Data Presentation
Table 1: Effects of PANX1 Inhibition on Organoid Size
| Organoid Type | PANX1 Inhibitor | Concentration | Duration of Treatment | Observed Effect on Size | Reference |
| Cerebral Organoids | Pharmacological Inhibition | Not Specified | Not Specified | Significantly smaller organoids | [3][4][5] |
| Neuroblastoma Spheroids | Probenecid (PBN) | Varies | Not Specified | Halted growth and triggered regression | [6][7] |
| Neuroblastoma Spheroids | Carbenoxolone (CBX) | Varies | Not Specified | Halted growth and triggered regression | [6][7] |
Table 2: this compound Specifications
| Property | Value | Reference |
| Sequence | WRQAAFVDSY | |
| Molecular Weight | 1242.37 g/mol | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage of Stock Solution | Store at -20°C |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: PANX1 channel inhibition by this compound blocks ATP release and downstream signaling.
Experimental Protocols
General Protocol for this compound Treatment of Organoids
This protocol provides a general framework for treating established organoid cultures with this compound. The optimal concentration and treatment duration should be determined empirically for each organoid type and experimental question.
Materials:
-
Established organoid culture (e.g., cerebral, intestinal, tumor organoids)
-
Organoid culture medium
-
This compound peptide
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Sterile, filtered pipette tips
-
Cell culture incubator (37°C, 5% CO2)
-
Microscope for organoid imaging
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute the this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Organoid Culture Preparation:
-
Culture organoids according to the specific protocol for the organoid type until they reach the desired developmental stage or size for the experiment.
-
Ensure the organoids are healthy and growing consistently before starting the treatment.
-
-
This compound Treatment:
-
Prepare fresh organoid culture medium containing the desired final concentration of this compound. A starting concentration range of 10-100 µM can be tested based on previous in vitro studies.
-
Carefully remove the existing medium from the organoid culture plate without disturbing the Matrigel dome.
-
Gently add the this compound-containing medium to each well.
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound).
-
-
Incubation and Monitoring:
-
Return the culture plate to the incubator (37°C, 5% CO2).
-
Monitor the organoids regularly (e.g., daily) for any morphological changes, such as size, shape, and integrity, using a brightfield or phase-contrast microscope.
-
The duration of treatment will depend on the specific research question and can range from a few hours to several days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, organoids can be harvested for various downstream analyses, including:
-
Imaging: Brightfield or fluorescence microscopy to assess morphology and size.
-
Viability Assays: (e.g., ATP-based assays, live/dead staining) to determine cell viability.
-
Immunofluorescence Staining: To analyze the expression and localization of specific protein markers.
-
RNA Sequencing: To investigate changes in gene expression profiles.
-
Functional Assays: Specific to the organoid model (e.g., measuring neural activity in cerebral organoids, or barrier function in intestinal organoids).
-
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a this compound experiment in organoid culture.
Caption: General workflow for studying the effects of this compound on organoids.
The use of this compound in organoid culture provides a valuable tool to dissect the role of PANX1 channels in tissue development, homeostasis, and disease. The provided protocols and diagrams offer a starting point for researchers to design and execute experiments aimed at understanding the functional consequences of PANX1 inhibition in a physiologically relevant 3D context. It is crucial to optimize the experimental conditions for each specific organoid model to obtain robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Apically localized PANX1 impacts neuroepithelial expansion in human cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Delivery in Challenging Cell Lines and the Use of 10Panx
For researchers, scientists, and drug development professionals, achieving efficient gene silencing via siRNA in difficult-to-transfect cells is a significant hurdle. This document provides detailed application notes and protocols for delivering siRNA to challenging cell types, such as primary neurons and suspension cells. Additionally, it describes the application of 10Panx, a peptide inhibitor of Pannexin-1 (Panx1) channels, as a tool for studying cellular signaling pathways, particularly in cell types where siRNA delivery can be problematic.
Part 1: Overcoming Challenges in siRNA Transfection of Difficult-to-Transfect Cells
Difficult-to-transfect cells, including primary neurons and suspension cells, present unique challenges for siRNA delivery due to factors like low proliferation rates, sensitive cell membranes, and resistance to common transfection reagents.[1] Optimization of transfection parameters is critical for success.[2]
Experimental Workflow for Optimizing siRNA Transfection
The following workflow outlines the key steps for optimizing siRNA delivery in challenging cell lines.
Caption: A general workflow for optimizing siRNA transfection experiments.
Protocol 1: siRNA Transfection of Primary Neurons
Primary neurons are notoriously difficult to transfect due to their post-mitotic nature and susceptibility to toxicity from transfection reagents.[3] This protocol is adapted for primary neuron cultures.[4][5]
Materials:
-
Primary neuron culture
-
Accell siRNA Delivery Media (e.g., Thermo Scientific B-005000-500)[4]
-
siRNA (100 µM stock solution)
-
96-well cell culture plates, coated (e.g., Poly-L-ornithine and laminin)[4]
-
Complete Maintenance Medium for neurons[4]
Procedure:
-
Cell Plating:
-
siRNA Preparation:
-
Transfection:
-
Post-Transfection:
-
After 24 hours, aspirate the siRNA delivery mix and replace it with 100 µl/well of fresh, pre-warmed Complete Maintenance Medium.[4]
-
Incubate for an additional 24-72 hours before proceeding with gene knockdown analysis.
-
Protocol 2: siRNA Transfection of Suspension Cells (e.g., Jurkat, K562)
Suspension cells pose a challenge as they do not adhere to culture plates, which can reduce their exposure to siRNA-lipid complexes. This protocol is optimized for suspension cell lines.[6][7][8]
Materials:
-
Suspension cell line (e.g., Jurkat)
-
HiPerFect Transfection Reagent (QIAGEN) or similar
-
siRNA (20 µM stock solution)
-
Serum-free culture medium
-
Complete growth medium
-
24-well plates
Procedure:
-
Cell Plating:
-
Seed 2.5 x 10^5 cells per well in 500 µl of complete growth medium in a 24-well plate.
-
-
Complex Formation:
-
In a separate sterile tube, dilute 1-5 µl of 20 µM siRNA into 100 µl of serum-free culture medium.
-
Add 12 µl of HiPerFect Transfection Reagent to the diluted siRNA. Mix by vortexing gently.
-
Incubate the mixture for 10 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection:
-
Add the transfection complexes drop-wise to the cells in the 24-well plate.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2 before analysis.
-
Quantitative Data on Transfection Efficiency
The choice of transfection reagent significantly impacts siRNA delivery efficiency and cell viability, especially in difficult-to-transfect cells.
| Cell Type | Transfection Reagent | siRNA Concentration | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Primary Human Macrophages | DharmaFECT 3 | 20 nM | ~85% | High | [9] |
| Primary Human Macrophages | X-tremeGENE | 20 nM | ~95% | Low (High Cytotoxicity) | [9] |
| Human Mesenchymal Stem Cells (in suspension) | RNAiMAX | Not specified | ~90% | High | [8] |
| Human Mesenchymal Stem Cells (in suspension) | Hyaluronic Acid | Not specified | ~40-60% | High | [8] |
| HeLa | cSCK-pa100 (nanoparticle) | 100 nM | High (inferred from cytotoxicity assay) | Moderate | [10] |
Part 2: this compound as a Tool to Modulate Pannexin-1 Signaling
This compound is a mimetic peptide that corresponds to a sequence in the first extracellular loop of Pannexin-1 (Panx1).[11][12] It acts as a specific and reversible inhibitor of Panx1 channels.[13] While there is no current evidence to support the use of this compound as a direct facilitator of siRNA delivery, it is a valuable tool for studying the roles of Panx1 in cellular processes, often in the same difficult-to-transfect cell types where siRNA is employed for gene silencing.
Mechanism of Action of this compound
This compound competitively blocks the Panx1 channel, preventing the release of molecules like ATP into the extracellular space.[13] This inhibition can modulate downstream signaling pathways that are dependent on Panx1-mediated ATP release, such as P2X7 receptor activation and subsequent inflammatory responses.[13]
Panx1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Panx1, which can be modulated by this compound.
Caption: Panx1 signaling and its inhibition by this compound.
Protocol 3: Using this compound to Inhibit Panx1 Channels
This protocol provides a general guideline for using this compound to study the effects of Panx1 inhibition in cultured cells. This can be combined with siRNA-mediated knockdown of other targets to investigate pathway interactions.
Materials:
-
This compound peptide (lyophilized)
-
Sterile water or appropriate buffer for reconstitution
-
Cultured cells of interest
-
Assay-specific reagents (e.g., for measuring ATP release, calcium influx, or inflammatory markers)
Procedure:
-
Reconstitution of this compound:
-
Reconstitute lyophilized this compound peptide in sterile water to a stock concentration of 1-10 mM.[14]
-
Aliquot and store at -20°C or -80°C.
-
-
Treatment of Cells:
-
Culture cells to the desired confluency.
-
Prepare working concentrations of this compound in cell culture medium. A typical working concentration is in the micromolar range (e.g., 50-200 µM), but this should be optimized for the specific cell type and assay.[13]
-
Pre-incubate cells with the this compound-containing medium for a period of 30 minutes to 1 hour before applying a stimulus or conducting the experiment.[13]
-
-
Experimental Assay:
-
After pre-incubation, proceed with the specific experimental protocol (e.g., stimulating with an agonist, inducing apoptosis, or measuring baseline activity).
-
Include appropriate controls: untreated cells, vehicle control, and a scrambled peptide control if available.
-
-
Analysis:
-
Measure the desired endpoint (e.g., ATP concentration in the supernatant, intracellular calcium levels, cytokine release) to determine the effect of Panx1 inhibition.
-
By utilizing these optimized protocols for siRNA delivery in challenging cell lines and employing this compound as a specific inhibitor, researchers can effectively investigate gene function and the intricate roles of Pannexin-1 in various cellular signaling pathways.
References
- 1. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. jneurosci.org [jneurosci.org]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. researchgate.net [researchgate.net]
- 6. Do you have a protocol for transfection of suspension cell lines (Jurkat and K562) with siRNA? [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into siRNA Transfection in Suspension: Efficient Gene Silencing in Human Mesenchymal Stem Cells Encapsulated in Hyaluronic Acid Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Protection and Transfection of Small Interfering RNA by Cationic Shell-Crosslinked Knedel-Like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound peptide [novoprolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
Measuring the Impact of 10Panx on ATP Release: A Detailed Guide for Researchers
Application Notes and Protocols for Investigating Pannexin-1 Channel Inhibition
For researchers, scientists, and drug development professionals investigating the role of pannexin-1 (Panx1) channels in cellular signaling, understanding the modulatory effects of inhibitors is paramount. 10Panx, a mimetic inhibitory peptide, serves as a specific blocker of Panx1 channels, preventing the release of molecules like adenosine (B11128) triphosphate (ATP) into the extracellular space.[1][2][3] This document provides detailed application notes and protocols for measuring the effects of this compound on ATP release, enabling robust and reproducible experimental outcomes.
Introduction to Pannexin-1 and this compound
Pannexin-1 is a protein that forms channels in the cell membrane, facilitating the passage of ions and small molecules, including ATP.[4] This channel-mediated ATP release is a crucial component of various physiological and pathological processes, including inflammation, neurotransmission, and cell death.[4][5] The mimetic peptide this compound is designed to specifically block these Panx1 channels, thereby inhibiting the release of ATP and downstream signaling events.[1][2] This makes this compound a valuable tool for elucidating the specific contributions of Panx1 to cellular function.
Key Assay: Luciferin-Luciferase Bioluminescence Assay for Extracellular ATP
The most common and highly sensitive method for quantifying extracellular ATP is the luciferin-luciferase bioluminescence assay.[2][6] This assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a light signal that is directly proportional to the ATP concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for measuring this compound effects on ATP release using the luciferin-luciferase assay.
Quantitative Effects of this compound on ATP Release
The following table summarizes the inhibitory effects of this compound on ATP release as reported in various studies. This data provides a reference for expected outcomes and effective concentration ranges.
| Cell Type | Stimulus for ATP Release | This compound Concentration | Percent Inhibition of ATP Release | Reference |
| Human Red Blood Cells | Lowered pO2 | 200 µM | 90.9 ± 15.5% | [7] |
| B16-BL6 Cells | Hypo-osmotic shock (HOS) | 100 µM | ~19% | [8] |
| Retinal Ganglion Cells | Swelling/Hypotonic solution | Not specified | Inhibition observed | [9] |
| Enteric Glial Cells | TcdA and TcdB toxins | 50 µM | Significant inhibition of apoptosis (downstream effect) | [1] |
Detailed Experimental Protocols
Protocol 1: Measuring Extracellular ATP from Adherent Cells
This protocol is adapted for use with adherent cell cultures in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
White-walled 96-well microplates (for luminescence assays)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound peptide
-
Stimulus for ATP release (e.g., hypotonic solution, specific agonist)
-
ATP standard (for standard curve)
-
Commercially available luciferin-luciferase ATP assay kit (e.g., Promega RealTime-Glo™, Creative Bioarray ATP Cell Viability Assay)[6][10]
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed adherent cells in a white-walled 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water (e.g., >10 mM).[7] Store aliquots at -80°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentrations in the appropriate assay buffer or cell culture medium.
-
Prepare the ATP standards by performing serial dilutions of an ATP stock solution in the same buffer as the samples.[6]
-
Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.[6][11]
-
-
Treatment:
-
Gently wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for a specified time (e.g., 1 hour).[1]
-
Add the stimulus to induce ATP release and incubate for the desired duration.
-
-
ATP Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.
-
Use the standard curve to determine the ATP concentration in the experimental samples.
-
Compare the ATP concentrations in the this compound-treated wells to the control wells to determine the percent inhibition.
-
Protocol 2: Measuring Extracellular ATP from Suspension Cells
This protocol is adapted for use with suspension cell cultures.
Materials:
-
Suspension cells of interest
-
White-walled 96-well microplates
-
Cell culture medium
-
This compound peptide
-
Stimulus for ATP release
-
ATP standard
-
Luminometer
Procedure:
-
Cell Preparation:
-
Count the suspension cells and adjust the cell density to the desired concentration in your assay medium.
-
Transfer a specific volume of the cell suspension (e.g., 10^3 - 10^4 cells) to the wells of a white-walled 96-well plate.[6]
-
-
Reagent Preparation:
-
Follow step 2 from Protocol 1.
-
-
Treatment:
-
Add the desired concentrations of this compound or vehicle control to the cell suspension in the wells.
-
Pre-incubate as required (e.g., 1 hour).[1]
-
Add the stimulus to induce ATP release.
-
-
ATP Measurement:
-
Follow step 4 from Protocol 1.
-
-
Data Analysis:
-
Follow step 5 from Protocol 1.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of Panx1-mediated ATP release and the inhibitory action of this compound.
Troubleshooting and Considerations
-
High Background Luminescence: This can be caused by ATP contamination in reagents or on labware. Use ATP-free water and pipette tips.
-
Low Signal: Ensure that the stimulus is potent enough to induce ATP release and that the cell density is optimal. The luciferin-luciferase reagent should be freshly prepared for maximum activity.
-
Variability between Replicates: Ensure thorough mixing of reagents and uniform cell seeding. Pipetting technique is crucial.
-
This compound Solubility: this compound is soluble in water.[7] Ensure it is fully dissolved before adding to your cells.
-
Off-target Effects: While this compound is a specific inhibitor of Panx1, it is always good practice to include appropriate controls, such as other pannexin or connexin inhibitors (e.g., carbenoxolone, probenecid), to confirm the specificity of the observed effects.[4]
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound to investigate the role of Pannexin-1 in ATP release and its downstream consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 4. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. apexbt.com [apexbt.com]
- 8. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.sg]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
troubleshooting 10Panx insolubility issues in experiments
Welcome to the technical support center for 10Panx. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on addressing insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide that acts as a competitive inhibitor of Pannexin 1 (PANX1) channels.[1] By blocking the opening of PANX1 channels, this compound inhibits the release of ATP and subsequent signaling through downstream pathways, such as those involving the P2X7 receptor. This action helps to reduce cell death and inflammatory responses.[1]
Q2: I'm observing precipitation when preparing my this compound solution. What is the recommended initial solvent?
A2: For initial solubilization, sterile distilled water is a good starting point, as this compound is soluble up to 1 mg/ml in water.[2] Some suppliers also report solubility of >10 mM in sterile water.[3] If you encounter issues, creating a concentrated stock in an organic solvent like DMSO is a common and effective alternative before further dilution into your aqueous experimental buffer.[4][5]
Q3: My this compound precipitates out of solution after I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is low, ideally 0.5% or less, as higher concentrations can be cytotoxic.[6] A gradual dilution of the DMSO stock into your aqueous buffer while vortexing can also help maintain solubility.[4] If precipitation persists, consider using a co-solvent system or reducing the final working concentration of this compound.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle warming and/or sonication can be used to help dissolve this compound if you observe precipitation or phase separation during preparation.[1] Sonication can be particularly helpful in breaking up aggregates and improving dissolution in aqueous solutions.[5]
Q5: How should I store my this compound stock solutions?
A5: It is recommended to aliquot your stock solution into single-use volumes and store them at -80°C for long-term stability.[3][4] Avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its activity.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Problem: this compound fails to dissolve in aqueous buffers (e.g., PBS, cell culture media).
Root Cause Analysis and Solutions:
-
High Hydrophobicity: this compound, like many peptides, can have hydrophobic regions that limit its aqueous solubility.
-
Solution 1: Use of Organic Solvents: First, dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Then, slowly dilute this stock into your aqueous buffer to the final working concentration.[4][6]
-
Solution 2: Adjust Buffer pH: The net charge of a peptide is pH-dependent. Since proteins are least soluble at their isoelectric point (pI), adjusting the pH of your buffer away from the pI of this compound can increase its solubility.[7]
-
-
Aggregation: Peptides can self-associate and form aggregates, leading to insolubility.
Problem: this compound precipitates after dilution from a stock solution.
Root Cause Analysis and Solutions:
-
Solubility Limit Exceeded: The final concentration in the aqueous buffer may be above the solubility limit of this compound in that specific medium.
-
Solution 1: Optimize Solvent System: For in vivo experiments or challenging in vitro systems, consider using a co-solvent system. Several have been reported to yield clear solutions.[1] (See Table 1).
-
Solution 2: Gradual Dilution: Add the concentrated stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[4]
-
-
Ionic Strength of the Buffer: The salt concentration of your buffer can influence peptide solubility.
Data Presentation
Table 1: Reported Solvent Formulations for this compound
| Protocol | Solvent System | Max Reported Solubility |
| 1 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (0.80 mM) |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL (0.54 mM) |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.67 mg/mL (0.54 mM) |
| 4 | Water | 1 mg/mL |
| 5 | DMSO | ≥124.2 mg/mL |
Data sourced from MedchemExpress and Tocris Bioscience.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
-
Materials:
-
Lyophilized this compound peptide
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the peptide is fully dissolved. If needed, sonicate for short intervals in a water bath.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Objective: To prepare a final working solution of this compound in cell culture medium, minimizing the risk of precipitation.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes
-
-
Methodology:
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the required volume of the this compound DMSO stock to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
optimizing 10Panx incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of 10Panx for achieving maximum inhibition of Pannexin 1 (PANX1) channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive mimetic inhibitory peptide that selectively blocks Pannexin 1 (PANX1) channels.[1][2][3] By blocking the opening of these channels, this compound inhibits the release of molecules like ATP.[1] This, in turn, prevents the activation of downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in inflammatory responses and cell death.[1][4]
Q2: What is a recommended starting point for this compound incubation time?
A2: The optimal incubation time can vary significantly depending on the cell type, this compound concentration, and the specific biological endpoint being measured. Based on published data, a reasonable starting point for in vitro experiments ranges from 30 minutes to 4 hours for assessing direct channel inhibition and ATP release.[4] For studying downstream effects like changes in gene expression, apoptosis, or inflammatory cytokine release, longer incubation times of 18 to 72 hours may be necessary.[1][5]
Q3: What factors can influence the optimal incubation time for this compound?
A3: Several factors can affect the ideal incubation time:
-
Cell Type: Different cell lines or primary cells may have varying levels of PANX1 expression and different metabolic rates, which can influence how quickly a response to this compound is observed.
-
Inhibitor Concentration: Higher concentrations of this compound may elicit a faster and more potent inhibitory effect, potentially requiring shorter incubation times.[5] Conversely, lower concentrations might need a longer incubation period to achieve maximum inhibition.
-
Assay Endpoint: Measuring direct channel activity (e.g., ATP release, dye uptake) often requires shorter incubation times than measuring downstream cellular events (e.g., apoptosis, cytokine secretion, changes in protein expression).[1][6]
-
PANX1 Activation Stimulus: The nature and duration of the stimulus used to open PANX1 channels (e.g., mechanical stress, high extracellular potassium, receptor agonists) can impact the experimental window for observing inhibition.[4][7]
Q4: How should this compound be stored and handled?
A4: For long-term storage, stock solutions of this compound should be aliquoted and stored at -80°C for up to six months.[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] It is recommended to prepare working solutions fresh for each experiment.[1] The peptide is soluble in water to at least 1 mg/ml.[3]
Summary of this compound Incubation Parameters from Literature
The following table summarizes various incubation conditions reported in scientific literature. This data can be used as a reference for designing initial experiments.
| This compound Concentration | Incubation Time | Cell Type / Model | Observed Effect |
| 50 µM | 1-hour pretreatment followed by 18-hour co-treatment | Enteric Glial Cells | Inhibition of TcdA- and TcdB-induced apoptosis.[1] |
| 300 µM | 1-hour pretreatment (single intrathecal injection) | Neuropathic Rat Model | Abolished NMDA- and BzATP-induced hyperalgesia.[1] |
| 100 µM & 12.5 µM | 30 minutes (with HOS stimulation) | B16-BL6 Cells | Inhibition of PANX1 channel-mediated ATP release.[4] |
| Not Specified | Not Specified | Human Red Blood Cells | 90.9% reduction in ATP release in response to low pO₂.[2] |
Signaling Pathway and Experimental Workflow Visualizations
The diagrams below illustrate the inhibitory mechanism of this compound and a general workflow for optimizing its incubation time.
Experimental Protocol: Optimizing this compound Incubation Time via Time-Course Experiment
This protocol provides a general framework for determining the optimal incubation time for this compound in a cell-based assay. Here, we use an ATP release assay as an example endpoint.
Objective: To identify the incubation duration at which a fixed concentration of this compound provides maximal inhibition of stimulus-induced ATP release.
Materials:
-
Cell line with known or suspected PANX1 expression
-
Appropriate cell culture medium and plates (e.g., 96-well)
-
This compound peptide
-
Vehicle control (e.g., sterile water or buffer used to dissolve this compound)
-
PANX1 channel agonist (e.g., BzATP) or method of stimulation (e.g., hypotonic osmotic solution)
-
Luminescent ATP assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that ensures they will be in a logarithmic growth phase and form a confluent monolayer on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.[5]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Dilute the stock solution in the appropriate assay buffer to the final desired working concentration.
-
-
Time-Course Incubation:
-
Remove the culture medium from the cells.
-
Add the medium containing the fixed concentration of this compound or vehicle control to the wells.
-
Incubate the plates for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 16 hours, 24 hours). Ensure each time point has corresponding vehicle-treated control wells.
-
-
PANX1 Channel Stimulation:
-
At the end of each respective incubation period, add the PANX1 stimulus (e.g., BzATP) to both the this compound-treated and vehicle-treated wells.
-
Incubate for the duration required to elicit a robust ATP release (this may need prior optimization, but 15-30 minutes is a common starting point).
-
-
Measurement of ATP Release:
-
Following stimulation, collect the supernatant from each well.
-
Measure the ATP concentration in the supernatant using a commercial luminescent ATP assay kit, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
For each time point, calculate the percentage of inhibition by comparing the ATP release in the this compound-treated wells to the vehicle-treated control wells (after subtracting the basal ATP release from unstimulated cells).
-
Plot the percentage of inhibition against the incubation time. The optimal incubation time corresponds to the point where maximum inhibition is achieved and plateaus.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Inhibition Observed | Incubation time is too short: The inhibitor has not had enough time to bind to the PANX1 channels.[6] | Perform a time-course experiment as detailed in the protocol above, extending the incubation period. For downstream endpoints like apoptosis, incubation may need to be 24-72 hours.[5] |
| Inhibitor concentration is too low: The concentration of this compound is insufficient to effectively block the number of active PANX1 channels. | Perform a dose-response curve at a fixed, optimized incubation time to determine the effective concentration range (e.g., EC₅₀). | |
| Low or absent PANX1 expression: The chosen cell line may not express PANX1 or expresses it at very low levels. | Confirm PANX1 expression in your cell line using methods like Western blot or qPCR. Consider using a positive control cell line known to express PANX1. | |
| High Variability Between Replicates | Inconsistent cell health or density: Variations in cell number or viability across wells can lead to inconsistent results. | Ensure a uniform, single-cell suspension when seeding. Check cell viability and morphology before starting the experiment. Aim for a consistent cell confluency (e.g., 80-90%) at the time of the assay.[6] |
| Inhibitor instability: The this compound peptide may be degrading in the culture medium over very long incubation periods. | For very long time points (>24 hours), consider replenishing the medium containing fresh this compound every 24 hours. Ensure proper storage of stock solutions at -80°C.[1][2] | |
| Cell Toxicity Observed | Excessively long incubation time: Prolonged exposure to the peptide, especially at high concentrations, might induce cytotoxicity.[6] | Determine if the observed effect is due to PANX1 inhibition or off-target toxicity. Assess cell viability (e.g., using a Trypan Blue or MTT assay) in parallel with your primary assay. Reduce incubation time or inhibitor concentration if necessary. |
| Contamination of stock solution: Bacterial or fungal contamination in the inhibitor stock can cause cell death. | Filter-sterilize the this compound working solution using a 0.22 µm filter before adding it to the cells, especially if using a water-based stock.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 4. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Navigating the Nuances of 10Panx: A Technical Guide to Potential Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for users of 10Panx, a widely utilized mimetic peptide inhibitor of Pannexin-1 (Panx1) channels. While this compound is a valuable tool for investigating the roles of Panx1 in various physiological and pathological processes, it is crucial to be aware of and control for potential off-target effects to ensure the validity and accuracy of experimental findings. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a competitive inhibitor that selectively targets Pannexin-1 (Panx1) channels.[1] Its primary mechanism involves blocking the opening of these channels, thereby inhibiting the release of ATP and subsequent downstream signaling through purinergic receptors like P2X7.[1][2] This action helps to reduce cell death and inflammatory responses in various experimental models.[1]
Q2: Are there known or suspected off-target effects of this compound?
A2: While this compound is designed to be a specific Panx1 inhibitor, as a peptide-based agent, the potential for off-target interactions exists. Some studies suggest that mimetic peptides can have effects that are not compatible with sequence-specific actions, potentially through steric hindrance of channel pores.[3] There is also evidence that pannexin mimetic peptides can inhibit channels formed by connexins, such as connexin 46.[3] Additionally, this compound has been shown to block the activation of NMDA receptor secondary currents (I2nd) by over 70%.
Q3: What are the common unexpected results that might indicate off-target effects?
A3: Researchers should be vigilant for several unexpected outcomes, including:
-
Unexplained cytotoxicity: If cell death is observed at concentrations of this compound that are expected to be non-toxic.
-
Modulation of Panx1-independent signaling pathways: If this compound affects cellular processes known to be independent of Panx1 channel activity.
-
Inconsistent results across different cell types: The expression levels of potential off-target proteins can vary between cell lines, leading to variable responses.
-
Effects that do not align with genetic knockdown of Panx1: If the phenotype observed with this compound treatment differs from that seen with siRNA-mediated knockdown of Panx1, it may suggest off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Cytotoxicity | High concentrations of this compound may induce non-specific toxicity. The peptide solvent (e.g., water or DMSO) could be toxic at the final concentration. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell type and assay. 2. Assess cell viability: Use assays like MTT or Trypan Blue exclusion to identify the cytotoxic threshold of this compound. 3. Include a solvent control: Ensure the final concentration of the solvent is not contributing to cell death. |
| Inconsistent or Irreproducible Data | Variability in cell culture conditions, reagent quality, or the presence of off-target effects. | 1. Standardize experimental conditions: Maintain consistent cell passage numbers, seeding densities, and treatment times. 2. Verify reagent quality: Use high-purity this compound and ensure proper storage to prevent degradation. The peptide is soluble in sterile water to >10 mM and should be stored at -80°C.[2] 3. Use a structurally unrelated Panx1 inhibitor: Compare the effects of this compound with another Panx1 blocker (e.g., carbenoxolone) to see if the effect is target-specific. Note that carbenoxolone (B1668346) also has known off-target effects. |
| Observed Effect is Independent of Panx1 Expression | The effect may be due to this compound interacting with another cellular target. | 1. Use Panx1-null cells: If available, test the effect of this compound in cells that do not express Panx1. 2. Perform Panx1 knockdown experiments: Use siRNA or shRNA to reduce Panx1 expression and see if the effect of this compound is diminished. 3. Conduct rescue experiments: In Panx1-knockdown cells, re-introduce Panx1 expression and assess if the sensitivity to this compound is restored. |
| Modulation of an Unexpected Signaling Pathway | This compound may be inhibiting or activating other channels, receptors, or kinases. | 1. Broad-spectrum screening: If resources permit, screen this compound against a panel of common off-target proteins, such as kinases and other ion channels. 2. Literature review: Search for reported off-target effects of similar peptide inhibitors. 3. Use specific inhibitors for the unexpected pathway: To confirm if the effect is direct or indirect, use inhibitors of the unexpectedly modulated pathway in conjunction with this compound. |
Quantitative Data Summary
| Inhibitor | Target | Action | Reported Concentration/IC50 | Cell Type/System | Reference |
| This compound | Pannexin-1 | Inhibition of dye uptake and ATP release | 50 µM | Enteric glial cells | [4] |
| This compound | Pannexin-1 | Inhibition of NMDA- and BzATP-induced mechanical hyperalgesia | 300 µM (intrathecal injection) | Neuropathic rat model | [1] |
| This compound | NMDA Receptor | Blocks activation of secondary currents (I2nd) | >70% inhibition (concentration not specified) | In vitro macrophages | |
| Carbenoxolone (CBX) | Pannexin-1 | Channel Blocker | 100 µM | Xenopus oocytes expressing Panx-1 | [5] |
| SBL-PX1-42 & SBL-PX1-44 | Pannexin-1 | Inhibition of ATP release and Yo-Pro-1 uptake | 12.5 µM and 100 µM | B16-BL6 cells | [6] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Connexin Channels
This protocol is designed to determine if this compound has inhibitory effects on connexin hemichannels, a common off-target concern for pannexin inhibitors.
Methodology:
-
Cell Culture: Culture cells known to express connexin hemichannels (e.g., HeLa cells expressing Cx43) to 70-80% confluency.
-
Dye Uptake Assay:
-
Wash cells with a low-calcium extracellular solution to promote hemichannel opening.
-
Incubate cells with a fluorescent dye such as Lucifer Yellow (1 mg/mL) or YO-PRO-1 (1 µM) in the presence of varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).
-
Include a known connexin channel blocker (e.g., La3+) as a positive control and a vehicle control.
-
After incubation (15-30 minutes), wash the cells to remove extracellular dye.
-
Quantify dye uptake using fluorescence microscopy or a plate reader.
-
-
Data Analysis: Compare the dye uptake in this compound-treated cells to the controls. A significant reduction in dye uptake suggests a potential off-target effect on connexin channels.
Protocol 2: Validating On-Target Specificity using Panx1 Knockdown
This protocol helps to confirm that the observed effects of this compound are indeed mediated by its interaction with Panx1.
Methodology:
-
Cell Transfection: Transfect your cells of interest with either a validated siRNA targeting Panx1 or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, confirm the reduction of Panx1 expression using qPCR or Western blotting.
-
Functional Assay: Perform your primary functional assay (e.g., ATP release, cytokine secretion, or cell viability) on both the Panx1-knockdown and control cells in the presence and absence of this compound.
-
Data Analysis: If the effect of this compound is significantly attenuated in the Panx1-knockdown cells compared to the control cells, it provides strong evidence for on-target activity.
Visualizing Key Concepts
Caption: Workflow for validating the on-target activity of this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:955091-53-9 | Panx-1 mimetic inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Role of Pannexin-1-P2X7R signaling on cell death and pro-inflammatory mediator expression induced by Clostridioides difficile toxins in enteric glia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Panx-1 Blockers: Synthesis, Biological Evaluation and Molecular Dynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in 10Panx Experimental Results
Welcome to the technical support center for 10Panx, a selective Pannexin-1 (PANX1) channel inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in experimental results when using this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive and selective inhibitor of the Pannexin-1 (PANX1) channel.[1] Its primary mechanism of action is to block the opening of PANX1 channels, thereby inhibiting the release of molecules like ATP.[1] This action, in turn, prevents the activation of downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in cellular responses like inflammation and cell death.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in studies related to neuropathic pain, inflammation, and neurodegenerative diseases.[1] It is a valuable tool for investigating processes mediated by PANX1 channels, including ATP release, inflammasome activation, and purinergic signaling.[2]
Q3: How should this compound be stored for optimal stability?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to store it in sealed containers, protected from moisture and light.[1]
Q4: What is a scrambled this compound peptide and why is it important to use it as a control?
A4: A scrambled this compound peptide has the same amino acid composition as this compound but in a randomized sequence.[3][4] It is an essential negative control in experiments to ensure that the observed effects are specific to the inhibitory action of this compound on the PANX1 channel and not due to non-specific peptide effects.[3][4]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Inhibition of ATP Release | Peptide Instability: this compound has a short half-life in plasma (less than 3 minutes), which can affect its stability in serum-containing media.[5][6] | Prepare fresh solutions of this compound for each experiment. Consider reducing serum concentrations during the treatment period if compatible with the experimental design. For in vivo studies, be aware of its rapid degradation.[5] |
| Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. Concentrations ranging from 50 µM to 300 µM have been reported in the literature.[1] | |
| Incorrect Incubation Time: The pre-incubation time with this compound before stimulation may be insufficient for maximal channel blockade. | Optimize the pre-incubation time. A pre-treatment of at least 1 hour is often used in published protocols.[1] | |
| High Background Signal in Assays | Serum Interference: Components in serum can interfere with assays, particularly those measuring ATP or using luciferase-based reporters. | Whenever possible, perform the final steps of the assay in serum-free media. Always include a "media only" background control. |
| Cell Lysis: Excessive cell death can lead to the non-specific release of intracellular contents, including ATP. | Monitor cell viability using a standard assay (e.g., LDH release or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity. | |
| Lack of Effect or Unexpected Results | Off-Target Effects: Although selective, this compound may have some off-target effects, for instance on certain connexin channels, though to a lesser extent. | Use a scrambled this compound peptide as a negative control to confirm the specificity of the observed effects.[3][4] Compare your results with other PANX1 inhibitors if possible. |
| Low PANX1 Expression: The cell line or tissue being studied may not express sufficient levels of PANX1 for a robust response. | Confirm PANX1 expression levels using techniques such as qPCR or Western blotting. | |
| Variable Cell Density: Cell confluence can influence the expression and activity of membrane channels like PANX1.[7] | Standardize cell seeding density and ensure consistent confluence at the time of the experiment. |
Data Presentation
The following tables summarize quantitative data from various studies using this compound to inhibit key cellular responses.
Table 1: Inhibition of ATP Release by this compound
| Cell Type | This compound Concentration | Pre-incubation Time | Stimulus | % Inhibition of ATP Release | Reference |
| Human Red Blood Cells | 200 µM | Not specified | Lowered pO2 | 90.9 ± 15.5% | [8] |
| B16-BL6 Cells | 100 µM | 30 minutes | Hypo-osmotic shock | Varies (dose-dependent) | [5] |
| EA.hy926 Cells | 100 µM / 12.5 µM | 30 minutes | Hypo-osmotic shock | Varies (dose-dependent) | [5] |
Table 2: Effect of this compound on IL-1β Release and Caspase-1 Activation
| Cell Type | This compound Concentration | Pre-incubation Time | Stimulus | Effect | Reference |
| THP-1 Macrophages | 200 µM | Not specified | LPS + ATP | Significantly inhibited IL-1β release | [9] |
| J774 Macrophages | Not specified | Not specified | LPS + ATP | Completely blocked ATP-mediated IL-1β release | [9] |
| Human Alveolar Macrophages | Not specified | Not specified | LPS + ATP | Completely blocked ATP-mediated IL-1β release | [9] |
| Enteric Glial Cells | 50 µM | 1 hour | TcdA and TcdB | Reduced caspase-3/7 activity | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility.
ATP Release Assay
This protocol is a general guideline for measuring ATP release from cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are at the desired confluence on the day of the experiment.
-
Pre-treatment: On the day of the experiment, replace the culture medium with a buffer appropriate for the assay (e.g., serum-free medium or a physiological salt solution). Pre-incubate the cells with the desired concentration of this compound or scrambled peptide control for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., agonist, hypo-osmotic solution) to induce ATP release.
-
Sample Collection: At the desired time point, carefully collect the supernatant.
-
ATP Measurement: Measure the ATP concentration in the supernatant using a commercially available luciferase-based ATP detection kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the ATP release to the total protein content or cell number in each well.
IL-1β Release Assay
This protocol outlines the steps to measure IL-1β secretion from immune cells.
-
Cell Priming: Plate immune cells (e.g., macrophages) and prime them with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.
-
Inhibitor Treatment: Wash the cells and pre-incubate with this compound or a scrambled peptide control for at least 30 minutes.
-
Inflammasome Activation: Stimulate the cells with an inflammasome activator, such as ATP (e.g., 5 mM), for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of mature IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
Caspase-1 Activity Assay
This protocol is for determining caspase-1 activity in cell lysates.
-
Cell Treatment: Treat cells with the appropriate stimuli and this compound or control peptide as described in the IL-1β release assay.
-
Cell Lysis: After treatment, wash the cells and lyse them using a buffer compatible with caspase activity assays.
-
Activity Measurement: Measure caspase-1 activity in the cell lysates using a colorimetric or fluorometric assay kit that utilizes a specific caspase-1 substrate (e.g., Ac-YVAD-pNA).
-
Data Normalization: Normalize the caspase-1 activity to the total protein concentration of the lysate.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound experiments.
Caption: Experimental workflow and simplified PANX1 signaling pathway.
Caption: P2X7R-mediated NLRP3 inflammasome activation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. apexbt.com [apexbt.com]
- 9. Pannexin-1 mediates large pore formation and interleukin-1β release by the ATP-gated P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 10Panx Instability: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the PANX1 inhibitor 10Panx, its inherent instability can pose significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your research.
The peptide this compound is a valuable tool for investigating the role of Pannexin 1 (PANX1) channels in various physiological and pathological processes. However, its susceptibility to degradation necessitates careful handling and storage to maintain its biological activity. This guide offers practical solutions to common problems encountered during experiments involving this compound.
Troubleshooting Guide: Degradation and Experimental Issues
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of expected biological effect | This compound Degradation: The peptide has a very short half-life in biological fluids due to proteolytic degradation.[1][2] | - Prepare this compound solutions fresh for each experiment. - For in vivo studies, consider more frequent administration or the use of stabilized analogs if available.[1] - Minimize the time between solution preparation and experimental use.[3] |
| Improper Storage: Incorrect storage of lyophilized powder or stock solutions can lead to loss of activity. | - Store lyophilized this compound at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3] - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] | |
| Incorrect Solution Preparation: The peptide may not be fully dissolved or may have precipitated out of solution. | - Follow the recommended solvent and solubility guidelines. This compound is soluble in DMSO and water.[4] - For aqueous stock solutions, filtration through a 0.22 µm filter is recommended.[3] - If precipitation is observed, gentle warming or sonication may aid dissolution.[3] | |
| Precipitation observed in prepared solutions | Low Solubility in Aqueous Buffers: this compound may have limited solubility in certain experimental buffers. | - Prepare stock solutions in an appropriate solvent like DMSO at a higher concentration and then dilute into the aqueous experimental buffer. - For in vivo experiments, specific formulations such as 10% DMSO in corn oil are suggested to improve solubility.[3] |
| pH-dependent Solubility: The solubility of peptides can be influenced by the pH of the solution. | - When preparing aqueous solutions, adjusting the pH might be necessary. For instance, dissolving in water may require adjusting the pH to 12 with 1 M NaOH.[3] | |
| Variability between experimental replicates | Inconsistent this compound Concentration: This can result from degradation or precipitation issues as mentioned above. | - Ensure homogenous mixing of the final working solution before each use. - Prepare a master mix of your treatment solution for all replicates where possible. |
| Peptide Adsorption to Labware: Peptides can sometimes adhere to the surface of plasticware, reducing the effective concentration. | - Consider using low-protein-binding tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Keep sealed and protected from moisture and light.[3] |
| -20°C | 1 year | Keep sealed and protected from moisture and light.[3] | |
| Stock Solution (in solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] | |
| Working Solution | N/A | Same day use | It is highly recommended to prepare fresh for each experiment.[3] |
Q2: How susceptible is this compound to degradation?
A2: this compound is highly susceptible to proteolytic degradation, particularly in biological matrices like plasma. It has a reported half-life of approximately 2.27 minutes in human plasma.[1][2] This rapid degradation is a critical factor to consider in experimental design, especially for in vivo studies.
Q3: What is the recommended procedure for preparing this compound solutions?
A3: The preparation method depends on the intended application. For in vitro studies, stock solutions are typically prepared in DMSO or water.[4] For aqueous solutions, it is advised to filter sterilize the final working solution.[3] For in vivo experiments, specific formulations are recommended to ensure solubility and stability. An example protocol for an in vivo formulation is to first dissolve this compound in DMSO and then dilute it in a vehicle like corn oil.[3]
Q4: Can I reuse a this compound working solution?
A4: It is strongly recommended to prepare fresh working solutions on the day of the experiment.[3] Due to its instability, storing and reusing diluted working solutions can lead to a significant loss of active peptide and result in unreliable experimental outcomes.
Q5: Are there any known degradation pathways for this compound besides proteolytic cleavage?
A5: The primary cause of this compound instability reported is its susceptibility to cleavage by proteases present in biological fluids.[1][2] While other degradation pathways such as oxidation or deamidation are common for peptides, the rapid proteolytic degradation of this compound is the most significant concern for researchers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Add the appropriate volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration. Refer to the manufacturer's datasheet for solubility information.[3][4]
-
Gently vortex or sonicate to ensure complete dissolution.[3]
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution.
-
Analyze the integrity of the this compound peptide in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the area of the this compound peak over time indicates degradation.
Visualizing Experimental Workflows and Logical Relationships
To further aid in understanding the critical aspects of handling this compound, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Workflow for assessing this compound stability.
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of structural features that underpin the pannexin1 channel inhibitory activity of the peptide 10Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
refining 10Panx dosage for specific animal models
This guide provides technical support for researchers utilizing 10Panx, a mimetic peptide inhibitor of Pannexin-1 (Panx1) channels.[1][2][3][4] It offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the effective use of this compound in various animal models.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Improper solvent: this compound has specific solubility characteristics.[4][5][6]- Incorrect storage: Stock solutions may not be stable for long periods at certain temperatures.[1][5] | - Solubility: this compound is soluble in water (up to 1 mg/ml or >10 mM) and DMSO (up to 50 mM).[1][6] For in vivo use, co-solvents like PEG300, Tween-80, or corn oil may be necessary.[5] Always prepare fresh working solutions for in vivo experiments.[5]- Storage: Store lyophilized peptide at -20°C or -80°C.[1] Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] |
| Lack of expected biological effect | - Suboptimal dosage: The effective dose can vary significantly between animal models and disease states.- Peptide degradation: Peptides can be susceptible to proteolysis, especially in vivo.[7]- Incorrect administration route: The route of administration can impact bioavailability and target engagement. | - Dosage Optimization: Perform a dose-response study to determine the optimal concentration for your specific model. Refer to the dosage table below for starting points from published studies.- Peptide Stability: The half-life of this compound in human plasma is very short (less than 3 minutes).[7] Consider more frequent dosing or a different administration route (e.g., intrathecal for CNS targets) to maintain effective concentrations.- Administration Route: For central nervous system applications, intrathecal injection has been shown to be effective.[5] For systemic effects, intraperitoneal or intravenous routes may be appropriate, but stability should be considered. |
| Inconsistent results between experiments | - Variability in solution preparation: Freshly prepared solutions are recommended for each experiment.[5]- Presence of Trifluoroacetic acid (TFA): TFA from the purification process can be present and may affect sensitive assays.[3] | - Standardize Protocols: Ensure consistent preparation of this compound solutions for every experiment. Use a vortex or sonication if necessary to ensure complete dissolution.[5]- Consider TFA Content: For highly sensitive experiments, be aware of the potential for TFA to interfere.[3] |
| Observed off-target effects | - High dosage: Supratherapeutic doses can lead to non-specific effects.- Model-specific sensitivity: The animal model may have unique sensitivities. | - Dose Reduction: Lower the dose to the minimum effective concentration determined in your dose-response studies.- Control Experiments: Include appropriate vehicle controls and consider using a scrambled peptide control to ensure the observed effects are specific to Panx1 inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic decapeptide (sequence: WRQAAFVDSY) that acts as a competitive inhibitor of Pannexin-1 (Panx1) channels.[3][5] Panx1 channels are pores on the cell surface that open in response to various pathological signals, allowing the release of molecules like ATP.[8][9] This ATP release can trigger downstream inflammatory signaling pathways, such as the activation of the P2X7 receptor and the NLRP3 inflammasome.[5][8] By blocking the Panx1 channel, this compound inhibits this ATP release, thereby reducing inflammation and cell death.[5]
Q2: What is the primary application of this compound in animal models?
A2: this compound is primarily used in research to study the role of Panx1 channels in various diseases. It has been utilized in animal models of neuropathic pain, inflammatory bowel disease, cerebral ischemia, and drug-induced hepatotoxicity.[3][5][7][10]
Q3: How should I prepare this compound for in vivo administration?
A3: The preparation depends on the route of administration. For a stock solution, you can dissolve this compound in sterile water or DMSO.[1][6] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[5] A common vehicle for systemic administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[5] For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[5] Another option for systemic delivery is a formulation with corn oil.[5]
Q4: What are some typical dosages of this compound used in animal models?
A4: Dosages can vary widely. For instance, in a rat model of neuropathic pain, a single intrathecal injection of 300 μM this compound was shown to be effective.[5] The optimal dose should be determined empirically for your specific application.
Quantitative Data Summary
The following table summarizes reported dosages and concentrations of this compound from various studies. Note that concentrations for in vitro studies are often higher than what might be achievable systemically in vivo.
| Application | Animal Model/Cell Type | Dosage/Concentration | Route of Administration | Reference |
| Neuropathic Pain | Rat | 300 μM | Intrathecal | [5] |
| Enteric Glial Cell Apoptosis | Cell Culture | 50 μM | In vitro | [5] |
| ATP Release from Red Blood Cells | Human Red Blood Cells | 200 μM | In vitro | [1] |
| Cerebral Ischemia | Rat | Not specified | Not specified | [10] |
Experimental Protocols
Protocol: Intrathecal Administration of this compound in a Rat Model of Neuropathic Pain
This protocol is a representative example for administering this compound to target the spinal cord.
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats to the housing conditions for at least one week.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., 300 μM).
-
-
Intrathecal Injection:
-
Briefly anesthetize the rat using isoflurane.
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
Slowly inject the this compound solution (typically 10-20 µL) into the intrathecal space.
-
Administer a vehicle control (saline) to a separate group of animals.
-
-
Behavioral Testing:
-
Assess mechanical hyperalgesia (e.g., using von Frey filaments) at baseline and at various time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect spinal cord tissue.
-
Analyze the tissue for markers of inflammation (e.g., IL-6) or neuronal activation.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound action on the Pannexin-1 signaling pathway.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Decision tree for refining this compound dosage.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound | CAS:955091-53-9 | Panx-1 mimetic inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]
- 7. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pannexin1 as mediator of inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles [mdpi.com]
- 10. Pannexin1 Channel Inhibitor (this compound) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Salt on 10Panx Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Pannexin-1 (Panx1) inhibitor, 10Panx. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biological assays, with a particular focus on the potential impact of the trifluoroacetate (B77799) (TFA) salt, a common counterion present in commercially available synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mimetic peptide that acts as a competitive inhibitor of Pannexin-1 (PANX1) channels.[1] By blocking the opening of PANX1 channels, this compound inhibits the release of ATP and subsequent downstream signaling events mediated by receptors like the P2X7 receptor. This action helps to reduce cell death and inflammatory responses.[1] The peptide mimics a sequence in the second extracellular loop of Panx1.
Q2: Why is my this compound peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is widely used in the solid-phase synthesis and purification (via HPLC) of peptides.[2] Consequently, the final lyophilized product is often a TFA salt of the peptide. While TFA is effective for synthesis and purification, residual amounts can be present as counterions to positively charged residues in the peptide and may influence experimental outcomes.[2][3]
Q3: How can TFA salt affect my this compound biological assays?
A3: The presence of TFA as a counterion can impact your assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability and confounding the interpretation of your results.[2][4]
-
Alteration of Peptide Properties: TFA can affect the peptide's conformation, solubility, and aggregation characteristics.[2]
-
pH Shift: As an acid, residual TFA can lower the pH of your assay buffer, which might affect the activity of the target protein or the health of the cells.[2]
-
Direct Biological Effects: TFA has been reported to have its own biological activities, including anti-inflammatory and anti-viral effects in some contexts, and can act as an allosteric modulator of certain receptors.[5][6]
Q4: I am observing unexpected results in my assay. Could TFA be the culprit?
A4: It is possible. If you observe high levels of cell death, lower than expected potency of this compound, or poor reproducibility, residual TFA could be a contributing factor. It is recommended to perform control experiments with TFA alone at concentrations equivalent to those present in your this compound solution to assess its direct effect on your assay system.[2]
Q5: How can I remove or minimize the effects of TFA in my experiments?
A5: The most direct method is to perform a salt exchange to replace the TFA counterion with a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297). This typically involves dissolving the peptide in a solution of the desired acid and then lyophilizing, repeating the process several times.[2] Alternatively, some vendors offer this compound with the TFA salt already removed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cell mortality in this compound-treated wells compared to controls. | Residual TFA in the this compound sample may be causing cytotoxicity. | 1. Run a "TFA only" control: Add TFA to your cell culture at concentrations equivalent to those in your this compound-treated wells to determine its direct toxicity. 2. Perform a salt exchange: Replace the TFA salt with HCl or acetate (see Experimental Protocols section). 3. Use a lower concentration of this compound: If possible, use a concentration range where TFA toxicity is minimized. |
| Inconsistent or lower-than-expected inhibition of Panx1 activity. | 1. TFA may be altering the pH of the assay buffer, affecting protein function. 2. TFA could be interfering with the interaction between this compound and the Panx1 channel. | 1. Check the pH of your final assay solution: Ensure the pH is within the optimal range for your experiment after the addition of the this compound stock solution. 2. Increase buffer capacity: Use a buffer with a higher buffering capacity to resist pH changes. 3. Consider a salt exchange: Removing TFA can lead to more consistent results. |
| This compound peptide has poor solubility in aqueous buffers. | While TFA salts generally improve solubility, the overall peptide characteristics might lead to solubility issues. | 1. Prepare stock solutions in an appropriate solvent: The solubility of this compound in sterile water is reported to be >10 mM.[1] For some formulations, dissolving in a small amount of DMSO before adding aqueous buffer may be necessary.[4] 2. Gentle warming and sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can aid dissolution.[7] |
| Variability between different batches of this compound. | The percentage of TFA can vary between synthesis batches, leading to differences in the net peptide content and biological activity. | 1. Quantify peptide concentration accurately: Use a method that is not affected by the presence of TFA, such as amino acid analysis, to determine the precise peptide concentration. 2. Perform a dose-response curve for each new batch: This will help to determine the effective concentration for each specific lot of the peptide. |
Quantitative Data on this compound Activity
The inhibitory effect of this compound on Panx1 channel activity can be assessed using various assays. The following table summarizes some reported quantitative data. Note that the effective concentration can vary depending on the cell type, assay conditions, and the specific salt form of the peptide used.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| ATP Release Assay | B16-BL6 cells | 6.25 - 400 µM | Concentration-dependent inhibition of HOS-induced ATP release. | [8] |
| Dye Uptake Assay (Ethidium Bromide) | P2X7-transfected HEK-293 cells | 500 µM | Complete inhibition of ATP-induced dye uptake. | [9] |
| Dye Uptake Assay (YO-PRO-1) | B16-BL6 cells | 100 µM | 14% inhibition of HOS-induced dye uptake (not statistically significant). | [8] |
| ATP Release Assay | Human red blood cells | 200 µM | Reduced ATP release in response to lowered pO2 by 90.9±15.5%. | [1] |
Experimental Protocols
Protocol 1: ATP Release Assay
This protocol is a general guideline for measuring ATP release from cells in response to a stimulus and assessing the inhibitory effect of this compound.
Materials:
-
Cells expressing Panx1 channels
-
This compound (TFA salt or TFA-free)
-
Stimulus to open Panx1 channels (e.g., hypotonic solution, ATP for P2X7 activation)
-
ATP-free physiological salt solution
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or an appropriate solvent.[1]
-
Pre-incubation with this compound:
-
Wash the cells with ATP-free physiological salt solution.
-
Add the desired concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes). Include a vehicle control.
-
-
Stimulation:
-
Add the stimulus to the wells to induce Panx1 channel opening.
-
-
Sample Collection: At various time points after stimulation, carefully collect a small aliquot of the supernatant from each well.
-
ATP Measurement:
-
Data Analysis:
-
Generate an ATP standard curve to quantify the amount of ATP in each sample.
-
Compare the ATP release in this compound-treated wells to the control wells to determine the percentage of inhibition.
-
Protocol 2: Dye Uptake Assay
This protocol outlines a general procedure for measuring the influx of a fluorescent dye through Panx1 channels.
Materials:
-
Cells expressing Panx1 channels
-
This compound (TFA salt or TFA-free)
-
Fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1)
-
Stimulus to open Panx1 channels
-
Physiological salt solution
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Loading with Dye:
-
Wash the cells with physiological salt solution.
-
Add the fluorescent dye to the wells at the recommended concentration.
-
-
Pre-incubation with this compound:
-
Add the desired concentrations of this compound to the wells and incubate.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye.
-
Record a baseline fluorescence reading.
-
Add the stimulus to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the readings.
-
Compare the rate of dye uptake in this compound-treated cells to control cells.
-
Protocol 3: TFA Salt Exchange (TFA to HCl)
This protocol provides a general method for replacing the TFA counterion with HCl.
Materials:
-
This compound (TFA salt)
-
Hydrochloric acid (HCl), e.g., 10 mM solution in sterile water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound TFA salt in a 10 mM HCl solution.
-
Lyophilization: Freeze the solution and lyophilize until the peptide is a dry powder.
-
Repeat: Repeat the dissolution and lyophilization steps 2-3 more times to ensure complete exchange of the counterion.
-
Final Product: The resulting powder is the HCl salt of this compound. Store appropriately.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. apexbt.com [apexbt.com]
- 2. This compound peptide [novoprolabs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. organslices.com [organslices.com]
- 7. apexbt.com [apexbt.com]
- 8. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic Drugs Induce ATP Release via Caspase-gated Pannexin-1 Channels and a Caspase/Pannexin-1-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Proteolytic Stability of 10Panx Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the proteolytic stability of 10Panx analogues.
Frequently Asked Questions (FAQs)
Q1: What is the typical proteolytic stability of the parent 10Panx1 peptide?
A1: The parent 10Panx1 peptide exhibits very low stability in human plasma, with a reported half-life of less than 3 minutes (e.g., 2.27 ± 0.11 min).[1] This rapid degradation is a significant challenge for its therapeutic application.[1]
Q2: What are the primary mechanisms of peptide degradation in plasma?
A2: Peptides are primarily degraded by proteases, which are enzymes that break down proteins and peptides.[2] Degradation can occur through hydrolysis of peptide bonds and is influenced by factors such as pH, temperature, and the presence of specific enzymes in the biological matrix.[2] For linear peptides like 10Panx1, amino acid residues at both ends are particularly susceptible to degradation by exopeptidases.[3]
Q3: What are the common strategies to improve the proteolytic stability of peptides like 10Panx1?
A3: Several strategies can be employed to enhance peptide stability, including:
-
Chemical Modifications: This is a primary approach and includes N-terminal acetylation and C-terminal amidation to protect against amino- and carboxypeptidases, respectively.[1] Other modifications involve substituting L-amino acids with D-amino acids, N-alkylation, and creating retro-inverso peptides.[4][5]
-
Structural Modifications: Introducing conformational constraints through cyclization or "stapling" can shelter amide bonds within the peptide's core, making them less accessible to enzymatic hydrolysis.[1]
-
Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) can increase the peptide's size and steric hindrance, thereby protecting it from proteases.[3][5]
-
Formulation Strategies: Optimizing the formulation by controlling pH, using stabilizing agents (e.g., sugars, polyols), or encapsulating the peptide in liposomes or polymers can also improve stability.[2][6]
Q4: Will modifications to improve stability affect the biological activity of this compound analogues?
A4: It is a critical consideration that modifications aimed at increasing stability may alter the peptide's conformation and, consequently, its binding affinity and biological activity. Therefore, a structure-activity relationship (SAR) study is essential to evaluate the impact of any modification on the inhibitory capacity of the this compound analogue.[7] For instance, some studies have successfully developed stabilized 10Panx1 analogues with improved Panx1 channel inhibitory activity.[7]
Troubleshooting Guides
Problem 1: My modified this compound analogue shows improved stability but has lost its inhibitory activity.
-
Possible Cause: The modification may have altered the peptide's conformation in a way that prevents it from binding to its target, the Pannexin-1 channel.
-
Troubleshooting Steps:
-
Re-evaluate the modification site: The modification might be too close to the key binding residues. Consider moving the modification to a less critical position in the sequence.
-
Perform conformational analysis: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of your analogue and compare it to the parent peptide.[1]
-
Conduct a systematic SAR study: Synthesize a series of analogues with different modifications or at different positions to identify which changes are compatible with maintaining activity.[7]
-
Problem 2: My this compound analogue is still degrading rapidly in plasma despite N-terminal acetylation and C-terminal amidation.
-
Possible Cause: While terminal modifications protect against exopeptidases, the peptide may still be susceptible to cleavage by endopeptidases, which cleave within the peptide sequence.
-
Troubleshooting Steps:
-
Identify cleavage sites: Use mass spectrometry-based techniques (e.g., MALDI-TOF or LC-MS) to identify the specific sites of enzymatic cleavage.[8]
-
Introduce internal modifications: Once the cleavage sites are known, you can introduce modifications at or near these sites to hinder enzyme recognition. This could involve substituting specific amino acids with unnatural amino acids or D-amino acids.[4]
-
Consider macrocyclization: "Stapling" the peptide can create a more rigid structure that is less prone to endopeptidase degradation.[1]
-
Problem 3: My stabilized this compound analogue has poor solubility.
-
Possible Cause: Modifications, particularly those that increase hydrophobicity, can lead to aggregation and reduced solubility.
-
Troubleshooting Steps:
-
Incorporate solubilizing moieties: A common strategy is to add a "solubilizing tail," such as a lysine (B10760008) residue linked via a spacer, to improve water solubility.[1]
-
Optimize the formulation: Experiment with different buffers, pH, and the inclusion of solubilizing excipients.[6]
-
Consider PEGylation: Conjugating polyethylene glycol (PEG) can significantly improve the solubility and stability of peptides.[3]
-
Data Presentation
Table 1: Proteolytic Stability of 10Panx1 and its Analogues in Human Plasma
| Compound | Modification(s) | Half-life (t½) in human plasma (minutes) | Fold Improvement vs. 10Panx1 |
| 10Panx1 | None (linear native peptide) | 2.27 ± 0.11 | - |
| SBL-PX1-42 | Macrocyclic ("stapled") with triazole cross-link | 66.13 ± 0.52 | ~30-fold |
| SBL-PX1-44 | Macrocyclic ("stapled") with triazole cross-link | 62.42 ± 2.51 | ~27-fold |
| SBL-PX1-206 | Double-stapled with solubilizing tail | > 24 hours (with ~20% intact) | > 630-fold |
Data extracted from literature.[1]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound analogues in human plasma.
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.[9]
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Add the peptide stock solution to the plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding a precipitation agent (e.g., a mixture of organic solvents like acetonitrile).[10][11] This step is crucial to remove plasma proteins that can interfere with analysis.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining over time and determine the half-life (t½) by fitting the data to a one-phase decay model.[10][12]
Visualizations
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Decoding Pannexin-1: A Guide to Specificity for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of Pannexin-1 (PANX1) channel research, a critical challenge lies in the specific detection and modulation of this ubiquitously expressed protein. This guide provides a comprehensive comparison of tools available for studying PANX1, with a focus on validating specificity and presenting supporting experimental data. A common point of confusion is the nature of 10Panx, which, contrary to some assumptions, is not an antibody but a mimetic inhibitory peptide designed to block PANX1 channel function.
This compound: A Peptide Inhibitor, Not an Antibody
This compound is a synthetic decapeptide that competitively inhibits PANX1 channels.[1][2][3] It functions by blocking the channel pore, thereby inhibiting the release of ATP and other small molecules.[1][4] This makes this compound a valuable tool for functional studies aimed at understanding the physiological and pathological roles of PANX1-mediated signaling. However, it is crucial to distinguish its role as a functional inhibitor from the detection capabilities of an antibody.
The Landscape of Anti-Pannexin-1 Antibodies
A variety of commercially available antibodies targeting PANX1 are available for applications such as Western blotting (WB), immunohistochemistry (IHC), and immunofluorescence (IF). However, ensuring the specificity of these antibodies is paramount for reliable experimental outcomes. Studies have shown that different antibodies targeting various epitopes of the PANX1 protein can yield varying results, emphasizing the need for rigorous validation.[5][6]
A comparative analysis of four different anti-PANX1 antibodies revealed that while they may label the same bands in Western blots of cell lysates overexpressing PANX1, their performance in tissues from knockout mice can differ significantly, with some showing non-specific banding patterns.[5][7] This highlights the critical importance of using appropriate controls, such as tissues from knockout animals, to validate antibody specificity.
Validating Antibody Specificity: A Multi-pronged Approach
To ensure the reliability of experimental data, researchers should employ a combination of validation strategies for any anti-PANX1 antibody.
Key Validation Experiments:
-
Western Blotting: This is a fundamental technique to verify that the antibody detects a protein of the correct molecular weight (approximately 48-55 kDa for glycosylated PANX1) in wild-type samples and that this band is absent in lysates from PANX1 knockout cells or tissues.[8][9]
-
Immunofluorescence: This method helps to visualize the subcellular localization of PANX1. For membrane proteins like PANX1, staining should be predominantly at the plasma membrane.[10][11] Again, knockout or siRNA-treated cells serve as essential negative controls to confirm that the observed signal is specific to PANX1.
-
Knockout/Knockdown Validation: The use of CRISPR-Cas9-generated knockout cell lines or tissues from knockout animals provides the most definitive validation of antibody specificity.[12][13][14] A specific antibody should show a clear signal in wild-type samples and no signal in the corresponding knockout samples.
Comparison of Anti-Pannexin-1 Antibodies
The following table summarizes publicly available data on a selection of commercially available anti-Pannexin-1 antibodies. It is important to note that validation is an ongoing process, and researchers should always consult the latest literature and manufacturer's data.
| Antibody/Supplier | Clonality | Validated Applications | Reported Specificity & Validation Data |
| Cell Signaling Technology #91137 (D9M1C) | Rabbit Monoclonal | WB, IP | Recognizes endogenous levels of total PANX1 and the N-terminal fragment produced by caspase cleavage. Validated in-house.[15] |
| Thermo Fisher Scientific (PA5-34475) | Rabbit Polyclonal | WB, IHC | Reacts with Human, Mouse, and Rat samples. Immunogen is a 17 amino acid peptide near the N-terminus.[16] |
| R&D Systems (MAB7097) | Mouse Monoclonal | WB, Direct ELISA | Detects human, mouse, and rat PANX1. No cross-reactivity with PANX2 or PANX3 observed in Western blots. |
| Proteintech (12595-1-AP) | Rabbit Polyclonal | WB, IHC, IF, ELISA | Positive WB detected in Jurkat, SH-SY5Y, K-562, MDA-MB-231, and C2C12 cells.[17] |
| Novus Biologicals (NBP1-92241) | Rabbit Polyclonal | WB, IHC, IF | Knockdown validated. Shows localization to the plasma membrane in A-431 cells.[10] |
| Antibodies.com (A9966) | Rabbit Polyclonal | WB | Validated in Western blot analysis of various cell line extracts.[18] |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are representative protocols for key validation experiments.
Western Blotting Protocol for Pannexin-1
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PANX1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and imaging system.[9][19]
Immunofluorescence Protocol for Pannexin-1
-
Cell Culture: Grow cells on sterile coverslips to 60-80% confluency.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-PANX1 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.[11][20][21][22][23]
Visualizing Pannexin-1 Signaling and Experimental Workflows
To aid in understanding the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: Pannexin-1 Signaling Pathway
Caption: Antibody Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:955091-53-9 | Panx-1 mimetic inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound peptide [novoprolabs.com]
- 5. A Comparative Antibody Analysis of Pannexin1 Expression in Four Rat Brain Regions Reveals Varying Subcellular Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative antibody analysis of pannexin1 expression in four rat brain regions reveals varying subcellular localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Validation by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pannexin-1 Antibody - BSA Free (NBP1-92241): Novus Biologicals [novusbio.com]
- 11. proteinatlas.org [proteinatlas.org]
- 12. Knockout of Pannexin-1 Induces Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Pannexin-1 (D9M1C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Pannexin 1 Polyclonal Antibody (PA5-34475) [thermofisher.com]
- 17. PANX1 antibody (12595-1-AP) | Proteintech [ptglab.com]
- 18. Anti-Pannexin 1 Antibody (A9966) | Antibodies.com [antibodies.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. arigobio.com [arigobio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. ptglab.com [ptglab.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 10Panx and Other Pannexin-1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various Pannexin-1 (Panx1) inhibitors is critical for designing targeted experiments and developing novel therapeutics. This guide provides an objective comparison of the efficacy of 10Panx, a mimetic peptide inhibitor, with other commonly used Panx1 inhibitors, supported by experimental data and detailed protocols.
Pannexin-1 channels are crucial mediators of cellular communication, playing a significant role in ATP release, inflammation, and neuronal signaling. Their involvement in various pathological conditions has made them an attractive target for therapeutic intervention. This compound is a peptide that mimics a sequence in an extracellular loop of Panx1, leading to the blockage of the channel.[1] This guide compares this compound with three other widely studied Panx1 inhibitors: probenecid, carbenoxolone, and spironolactone (B1682167).
Efficacy Comparison of Panx1 Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other selected Panx1 inhibitors. Efficacy is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of Panx1 by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Type | IC50 Value (µM) | Key Findings & Notes |
| This compound | Mimetic Peptide | Not explicitly defined; effective at 100-400 µM[2] | A mimetic peptide that blocks Panx1 channels.[1] It has been shown to inhibit dye uptake and ATP release in a concentration-dependent manner.[3] |
| Probenecid | Organic Anion Transport Inhibitor | 150 - 350[4] | A gout medication that also inhibits Panx1 channels. It is noted to have a relatively high IC50, suggesting lower potency compared to other inhibitors.[4] |
| Carbenoxolone | Glycyrrhetinic acid derivative | 2 - 5[4] | A derivative of licorice root extract, it is a potent but non-selective inhibitor that also affects connexin gap junctions.[4] |
| Spironolactone | Steroidal Aldosterone Antagonist | ~7 - 8[4] | An anti-hypertensive drug unexpectedly found to be a potent Panx1 inhibitor.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of Panx1-mediated ATP release and dye uptake by various inhibitors.
Caption: General workflow for assessing Panx1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate Panx1 inhibitor efficacy.
Dye Uptake Assay
This assay measures the influx of fluorescent dyes, such as ethidium (B1194527) bromide, into cells through open Panx1 channels. Inhibition of dye uptake is a direct measure of channel blocking.
Materials:
-
HEK-293 cells stably expressing human P2X7 receptors (HEK-hP2X7) or other suitable cell lines.
-
96-well poly-D-lysine coated plates.
-
Low divalent solution (145 mM NaCl, 5 mM KCl, 0.2 mM CaCl2, 13 mM glucose, 10 mM HEPES, pH 7.3).
-
Ethidium bromide (25 µM).
-
ATP solution.
-
Panx1 inhibitors (this compound, probenecid, carbenoxolone, spironolactone).
-
Fluorescent plate reader.
Procedure:
-
Seed HEK-hP2X7 cells at a density of 5x10^4 cells/well in 96-well plates and culture overnight.[5]
-
Wash the cells with the low divalent solution.[5]
-
Add 25 µM ethidium bromide to the low divalent solution and add to the cells.[5]
-
Pre-incubate the cells with varying concentrations of the Panx1 inhibitors for 5-10 minutes at 37°C.[5]
-
Initiate dye uptake by automatically injecting ATP.[5]
-
Measure fluorescence using an excitation filter of 485 nm and an emission filter of 520 nm over time.[5]
-
Calculate the rate of dye uptake and determine the IC50 values for each inhibitor.
ATP Release Assay
This assay quantifies the amount of ATP released from cells, a primary function of Panx1 channels.
Materials:
-
Cell line of interest (e.g., erythrocytes, astrocytes).
-
Luciferin-luciferase-based ATP assay kit.
-
Luminometer.
-
Panx1 inhibitors.
-
Stimulus for Panx1 opening (e.g., hypotonic solution, specific agonist).
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with different concentrations of Panx1 inhibitors.
-
Stimulate the cells to induce Panx1 channel opening and ATP release.
-
Collect the supernatant at various time points.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase assay and a luminometer.[6]
-
Normalize the ATP release to the total cellular ATP content or cell number.
-
Determine the inhibitory effect of each compound and calculate the IC50.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion currents flowing through Panx1 channels in the cell membrane, providing a detailed characterization of channel activity and inhibition.
Materials:
-
Cells expressing Panx1 channels.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.3).[7]
-
Intracellular solution (e.g., 145 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).[7]
-
Panx1 inhibitors.
Procedure:
-
Prepare cells for patch clamp recording.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[8]
-
Establish a whole-cell patch clamp configuration on a single cell.[8]
-
Apply a voltage ramp or step protocol to elicit Panx1 currents. A preconditioning step of depolarizing membrane potential ramps of long duration can improve the robustness of Panx1 currents.[4]
-
Perfuse the cell with the extracellular solution containing different concentrations of the Panx1 inhibitor.
-
Record the changes in Panx1-mediated currents in the presence of the inhibitor.
-
Analyze the current-voltage relationship and calculate the percentage of inhibition to determine the IC50 value.
Conclusion
The selection of a Panx1 inhibitor should be guided by the specific requirements of the experiment. Carbenoxolone and spironolactone are potent inhibitors, but their off-target effects should be considered.[4] Probenecid is less potent, requiring higher concentrations for effective inhibition.[4] this compound, as a mimetic peptide, offers a more targeted approach to Panx1 inhibition, although its potency relative to small molecules requires further quantitative characterization. The detailed protocols provided in this guide should enable researchers to perform robust and reproducible experiments to further elucidate the role of Panx1 in health and disease and to screen for novel, more specific, and potent inhibitors.
References
- 1. This compound peptide [novoprolabs.com]
- 2. apexbt.com [apexbt.com]
- 3. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 6. Amplification of human platelet activation by surface pannexin-1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. docs.axolbio.com [docs.axolbio.com]
The Evolving Landscape of Pannexin 1 Inhibition: A Comparative Guide to 10Panx and its Analogues
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the Pannexin 1 (PANX1) channel is a critical endeavor in the exploration of novel therapeutics for a range of inflammatory and neurological disorders. The decapeptide 10Panx, a mimetic of the first extracellular loop of PANX1, has served as a foundational tool in this pursuit. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its subsequently developed analogues, supported by experimental data to inform future research and development.[1][2][3]
The native this compound peptide (sequence: WRQAAFVDSY) has been instrumental in elucidating the physiological roles of PANX1.[2] However, its therapeutic potential is hampered by poor metabolic stability.[1] This limitation has spurred the development of a variety of analogues, including those with specific amino acid substitutions and "stapled" peptides with enhanced proteolytic resistance and, in some cases, improved inhibitory activity.
Comparative Analysis of this compound and its Analogues
The biological activity of this compound and its analogues has been primarily assessed through in vitro assays that measure the inhibition of PANX1-mediated ATP release and the uptake of fluorescent dyes like Yo-Pro-1. The following tables summarize the available quantitative data, comparing the performance of key analogues to the parent this compound peptide.
Table 1: PANX1 Channel Inhibitory Activity of this compound and Stapled Analogues
| Compound | Concentration (µM) | Inhibition of ATP Release (%) | Inhibition of Yo-Pro-1 Uptake (%) | Reference |
| This compound | 100 | ~20% | 14% (not significant) | [1] |
| This compound | 12.5 | Not specified | No significant effect | [1] |
| SBL-PX1-42 | 100 | 39% | 26% | [1] |
| SBL-PX1-42 | 12.5 | Concentration-dependent | No significant effect | [1] |
| SBL-PX1-44 | 100 | 33% | 27% | [1] |
| SBL-PX1-44 | 12.5 | Concentration-dependent | No significant effect | [1] |
Note: A peculiar "U-shaped" concentration-response curve was observed for SBL-PX1-42, where lower concentrations initially showed a better inhibitory effect.[1]
Table 2: In Vitro Plasma Stability of this compound and Stapled Analogues
| Compound | Half-life (t½) in human plasma | Fold Increase vs. This compound | Reference |
| This compound | < 3 minutes | - | [1] |
| Stapled Analogues (general) | > 30-fold longer | > 30 | [1][4] |
Structure-Activity Relationship Insights
Systematic modifications of the this compound sequence have revealed critical determinants for its inhibitory activity. An alanine (B10760859) scan, where individual amino acids are replaced by alanine, has been a key technique in these investigations.
Key Amino Acid Residues
Studies have demonstrated that the side chains of Glutamine (Gln) at position 3 and Aspartic Acid (Asp) at position 8 are crucial for the inhibitory capacity of 10Panx1. Substitution of these residues with alanine leads to a significant reduction or complete loss of activity.
Stapled Peptides: A Leap in Stability and Potency
To overcome the inherent instability of linear peptides, researchers have developed "stapled" analogues of this compound. These peptides incorporate hydrocarbon staples that lock the peptide into a helical conformation, which can enhance target binding and proteolytic resistance.
Two such macrocyclic analogues, SBL-PX1-42 and SBL-PX1-44 , have demonstrated superior performance compared to the native this compound peptide.[1][4] They exhibit a two-fold increase in the inhibition of PANX1 channel function in both ATP release and Yo-Pro-1 uptake assays.[1][4] Furthermore, the introduction of these triazole-based cross-links resulted in a greater than 30-fold increase in their half-lives in human plasma.[1][4]
Another noteworthy analogue is the "double-stapled" peptide, SBL-PX1-206 , which has shown promise in inhibiting ATP release from endothelial cells and subsequently reducing monocyte adhesion, a key process in cardiovascular inflammatory diseases.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogues.
ATP Release Assay
This assay quantifies the amount of ATP released from cells, a primary function of open PANX1 channels.
-
Cell Culture: B16-BL6 cells, a murine melanoma cell line with high endogenous PANX1 expression, are commonly used.[1] Cells are cultured to confluence in appropriate media.
-
Stimulation: PANX1 channel opening is induced by a hypo-osmotic shock (HOS).[5]
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound or its analogues (e.g., 6.25 µM to 400 µM) for a specified period (e.g., 30 minutes) before HOS stimulation.[1]
-
ATP Measurement: The amount of ATP in the cell supernatant is measured using a luciferin/luciferase-based bioluminescence assay.
-
Data Analysis: ATP release in the presence of inhibitors is compared to the release under HOS conditions without inhibitors (positive control) and basal conditions (negative control).
Yo-Pro-1 Uptake Assay
This assay measures the influx of the fluorescent dye Yo-Pro-1 into cells, which can pass through open, large-pore channels like PANX1.
-
Cell Culture: Similar to the ATP release assay, B16-BL6 cells are a suitable model.[1]
-
Inhibition: Cells are treated with different concentrations of this compound or its analogues.[1]
-
Dye Loading and Stimulation: Cells are incubated with Yo-Pro-1 iodide and then subjected to HOS to open PANX1 channels.
-
Fluorescence Measurement: The uptake of Yo-Pro-1 is quantified by measuring the increase in intracellular fluorescence using a fluorescence plate reader or microscopy.
-
Data Analysis: The fluorescence intensity in inhibitor-treated cells is compared to that in cells stimulated with HOS alone.
In Vitro Plasma Stability Assay
This assay determines the proteolytic stability of the peptides in a biologically relevant fluid.
-
Peptide Incubation: The test peptide (e.g., this compound or an analogue) is incubated in human plasma at 37°C over a time course (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Protein Precipitation: At each time point, an aliquot is taken, and the plasma proteins are precipitated by adding a solvent like methanol.[6] This step terminates the enzymatic degradation.
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining intact peptide is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Half-life Calculation: The percentage of intact peptide remaining at each time point is plotted, and the half-life (t½) is calculated from the degradation curve.[7]
Visualizing the PANX1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: PANX1 Signaling Pathway.
Caption: In Vitro Assay Workflow.
Conclusion
The development of analogues of this compound represents a significant advancement in the field of PANX1 channel modulation. While this compound remains a valuable research tool, its poor stability limits its therapeutic applicability. The introduction of stapled peptides, such as SBL-PX1-42 and SBL-PX1-44, has not only addressed the issue of proteolytic degradation but has also, in some instances, led to enhanced inhibitory potency. The structure-activity relationship studies have pinpointed key residues essential for activity, providing a roadmap for the rational design of next-generation PANX1 inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties of these promising analogues and exploring their efficacy in in vivo models of disease.
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A molecular signature in the pannexin1 intracellular loop confers channel activation by the α1 adrenoreceptor in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of 10Panx in Pannexin-1 Channel-Mediated Dye Uptake: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 10Panx, a mimetic inhibitory peptide of Pannexin-1 (Panx1), with other commonly used pannexin channel blockers. We delve into the experimental data confirming its inhibitory effects on dye uptake, detail the methodologies for key experiments, and visualize the underlying signaling pathways and workflows.
Pannexin-1, a channel-forming glycoprotein, plays a crucial role in cellular communication by allowing the passage of small molecules like ATP.[1] Its activation is implicated in various physiological and pathological processes, including inflammation and apoptosis.[2][3] The mimetic peptide this compound has emerged as a tool to investigate the function of Panx1 channels.[4][5] This guide critically evaluates the evidence supporting this compound-mediated inhibition of dye uptake, a common method to assess Panx1 channel activity.
Comparative Analysis of Pannexin-1 Inhibitors
The efficacy of this compound in blocking Panx1-mediated dye uptake has been a subject of investigation, with results varying depending on the cell type and experimental conditions. This section presents a comparative summary of quantitative data for this compound and other pannexin blockers, such as probenecid (B1678239) and carbenoxolone (B1668346).
| Inhibitor | Cell Type | Assay | Concentration | % Inhibition of Dye Uptake | IC50 | Reference |
| This compound | B16-BL6 | Yo-Pro-1 Uptake | 100 µM | ~14% (non-significant) | Not Determined | [6] |
| This compound | HEK-hP2X7 | ATP-induced Ethidium (B1194527) Uptake | Not Specified | No effect | Not Applicable | [2] |
| This compound | Macrophages | P2X7-mediated Dye Uptake | Not Specified | Inhibition observed | Not Determined | [5][7] |
| Probenecid | HEK-hP2X7 | ATP-induced Ethidium Uptake | 2.5 mM | ~60% | 203 µM | [2] |
| Carbenoxolone | HEK-hP2X7 | ATP-induced Ethidium Uptake | up to 100 µM | No effect | Not Applicable | [2] |
| Carbenoxolone | J774 Macrophages | ATP-induced Ethidium Uptake | 50 µM | Significant reduction | Not Determined | [8] |
It is important to note the conflicting reports regarding the effectiveness of this compound. While some studies in macrophage cell lines suggest that this compound inhibits P2X7-mediated dye uptake, other studies using HEK293 cells expressing the P2X7 receptor and B16-BL6 cells show little to no effect.[2][5][6][7] In contrast, probenecid demonstrates a dose-dependent inhibition of ATP-induced dye uptake in HEK-hP2X7 cells, with a reported IC50 of 203 μM.[2] The effect of carbenoxolone also appears to be cell-type dependent, with significant inhibition observed in macrophages but not in HEK-hP2X7 cells.[2][8]
Signaling Pathways and Inhibition Mechanisms
The uptake of dyes such as ethidium bromide and YO-PRO-1 is often mediated by the opening of Pannexin-1 channels, a process frequently linked to the activation of the P2X7 receptor by extracellular ATP. The following diagram illustrates this signaling pathway and the putative points of inhibition by various blockers.
Caption: P2X7R-Panx1 signaling pathway for dye uptake and points of inhibition.
Extracellular ATP binds to and activates the P2X7 receptor, which in turn triggers the opening of the Pannexin-1 channel. This allows the influx of small molecule dyes. Some studies suggest that probenecid may also directly block the P2X7 receptor.[2] Pannexin-1 can also be activated through a P2X7-independent mechanism involving caspase-mediated cleavage.[3] this compound, probenecid, and carbenoxolone are all thought to inhibit dye uptake by directly blocking the Pannexin-1 channel pore.
Experimental Protocols
Accurate assessment of Pannexin-1 channel activity through dye uptake assays requires meticulous experimental design. Below is a detailed protocol for a typical ethidium bromide uptake assay.
Ethidium Bromide Uptake Assay Protocol
-
Cell Culture:
-
Plate cells (e.g., HEK293 expressing human P2X7 or J774 macrophages) in a 96-well poly-D-lysine coated plate at a density of 5 x 10^4 cells/well.
-
Culture overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Reagents:
-
Low Divalent Solution: 145 mM NaCl, 5 mM KCl, 0.2 mM CaCl2, 13 mM glucose, 10 mM HEPES, pH 7.3.
-
Ethidium Bromide (EtBr) Stock Solution: Prepare a stock solution of EtBr in the low divalent solution. The final concentration in the assay is typically 25 µM.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound, probenecid, and carbenoxolone in an appropriate solvent (e.g., DMSO or water).
-
ATP Solution: Prepare a stock solution of ATP in the low divalent solution.
-
-
Assay Procedure:
-
Wash the cells once with the low divalent solution.
-
Add 100 µL of the low divalent solution containing 25 µM EtBr to each well.
-
For inhibitor-treated wells, pre-incubate the cells with the desired concentration of the inhibitor (e.g., this compound, probenecid, or carbenoxolone) for 10 minutes at 37°C.
-
Place the plate in a fluorescence plate reader.
-
Measure baseline fluorescence using an excitation filter of 485 nm and an emission filter of 590 nm.
-
Inject ATP to achieve the desired final concentration (e.g., 1 mM for HEK-hP2X7 cells) to stimulate Panx1 channel opening.
-
Immediately begin recording fluorescence intensity at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all subsequent readings for each well.
-
Normalize the fluorescence signal of inhibitor-treated cells to the signal from untreated (control) cells stimulated with ATP.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
If a dose-response curve is generated, calculate the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a dye uptake experiment to assess the inhibitory activity of compounds on Pannexin-1 channels.
Caption: A generalized workflow for a Pannexin-1 dye uptake inhibition assay.
References
- 1. Pannexin1 is part of the pore forming unit of the P2X7 receptor death complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 3. Pannexin‐1 mediates large pore formation and interleukin‐1β release by the ATP‐gated P2X7 receptor | The EMBO Journal [link.springer.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 6. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Pannexin-1 Inhibition: A Comparative Guide to 10Panx Peptide and Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the function of Pannexin-1 (Panx1): the pharmacological inhibitor 10Panx and genetic knockout models. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Pannexin-1 (Panx1) is a channel-forming glycoprotein (B1211001) that plays a crucial role in cellular communication by allowing the passage of small signaling molecules like ATP.[1] Its involvement in various physiological and pathological processes, including inflammation, neuropathic pain, and cancer, makes it a significant target for therapeutic intervention.[2][3] Two primary approaches to investigate Panx1 function are the use of the mimetic inhibitory peptide this compound and the generation of genetic knockout models. This guide explores the principles of each approach and provides a framework for cross-validating their results.
Unveiling Panx1 Function: Two Powerful Approaches
This compound: The Pharmacological Inhibitor
This compound is a synthetic decapeptide that acts as a competitive inhibitor of Panx1 channels.[2] It mimics a sequence in the second extracellular loop of Panx1, thereby blocking the channel's opening and inhibiting the release of molecules like ATP.[3] This inhibition, in turn, affects downstream signaling pathways, such as those mediated by the P2X7 receptor and the NLRP3 inflammasome, leading to reduced cell death and inflammatory responses.[1][2] this compound offers a reversible and dose-dependent method to study the acute effects of Panx1 inhibition in various cellular and in vivo models.[4]
Panx1 Genetic Knockout Models: The Definitive Ablation
Genetic knockout (KO) models, typically in mice, involve the targeted deletion of the Panx1 gene, leading to a complete and permanent absence of the Panx1 protein.[5][6] These models are invaluable for understanding the long-term consequences of Panx1 loss on development, physiology, and disease progression.[7] Several Panx1 KO mouse lines have been established and have consistently demonstrated specific phenotypes, such as hearing loss, confirming the critical role of Panx1 in auditory function.[5]
Comparative Analysis of this compound and Panx1 Knockout Models
The following table summarizes the key characteristics and experimental considerations for both this compound and Panx1 knockout models, allowing for a direct comparison of their utility in research.
| Feature | This compound (Pharmacological Inhibition) | Panx1 Genetic Knockout |
| Mechanism of Action | Competitive inhibitor, blocks Panx1 channel opening.[2] | Complete ablation of the Panx1 gene, no protein expression.[5] |
| Reversibility | Reversible upon washout.[4] | Irreversible. |
| Temporal Control | Acute, allows for precise timing of inhibition. | Chronic, protein is absent throughout the organism's life. |
| Dose-Dependence | Effects are dose-dependent. | "All-or-none" effect (presence or absence of the gene). |
| Off-Target Effects | Potential for off-target effects, though reported to be selective for Panx1.[4] | Potential for compensatory mechanisms by other proteins (e.g., Panx3).[8] |
| Model System | Applicable to cell culture and in vivo animal models. | Primarily in vivo animal models (e.g., mice). |
| Experimental Timeframe | Short-term studies on acute cellular responses. | Long-term studies on development and chronic disease. |
| Key Applications | Studying the immediate effects of Panx1 channel blockade on signaling pathways. | Investigating the developmental and systemic roles of Panx1. |
Experimental Protocols for Cross-Validation
To ensure the specificity of observed effects to Panx1 inhibition, it is crucial to cross-validate findings from pharmacological and genetic approaches. Below are detailed methodologies for key experiments.
In Vitro ATP Release Assay
-
Objective: To measure the release of ATP from cells, a primary function of Panx1 channels.
-
Methodology:
-
Culture wild-type cells and, if available, cells from a Panx1 knockout mouse.
-
For the this compound arm, pre-incubate wild-type cells with varying concentrations of this compound or a scrambled peptide control.[9]
-
Stimulate the cells to open Panx1 channels (e.g., with high extracellular potassium or mechanical stress).[1]
-
Collect the supernatant at various time points.
-
Measure ATP concentration in the supernatant using a luciferin-luciferase-based assay.
-
Expected Outcome: Both this compound treatment and Panx1 knockout should significantly reduce stimulus-induced ATP release compared to their respective controls.
-
Dye Uptake Assay
-
Objective: To assess the permeability of the cell membrane to small molecules, which is mediated by Panx1 channels.
-
Methodology:
-
Use wild-type and Panx1 knockout cells.
-
Treat wild-type cells with this compound or a scrambled peptide.
-
Add a fluorescent dye (e.g., YO-PRO-1) to the culture medium.
-
Stimulate Panx1 channel opening.
-
Measure the intracellular fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Expected Outcome: A significant reduction in dye uptake should be observed in both this compound-treated cells and Panx1 knockout cells.
-
Western Blot Analysis
-
Objective: To confirm the absence of Panx1 protein in knockout models and to assess downstream signaling pathway activation.
-
Methodology:
-
Prepare protein lysates from wild-type, this compound-treated, and Panx1 knockout cells or tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for Panx1 to confirm its absence in the knockout samples.
-
Probe for downstream signaling proteins (e.g., cleaved caspase-1) to assess the functional consequences of Panx1 inhibition.
-
Expected Outcome: Panx1 protein will be absent in the knockout lysates. Downstream effects, such as reduced caspase-1 activation, should be comparable between this compound-treated and knockout samples.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: Panx1 signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Conclusion
References
- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. apexbt.com [apexbt.com]
- 5. Knockout of Pannexin-1 Induces Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pannexin 1 Transgenic Mice: Human Diseases and Sleep-Wake Function Revision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Function Knockout Mouse | Focus on a point mutation | genOway [genoway.com]
- 8. Frontiers | A Potential Compensatory Role of Panx3 in the VNO of a Panx1 Knock Out Mouse Model [frontiersin.org]
- 9. apexbt.com [apexbt.com]
A Comparative Analysis of Linear vs. Stapled 10Panx Peptides in Pannexin-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of linear and stapled 10Panx peptides, focusing on their performance as Pannexin-1 (Panx1) channel inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Pannexin-1 (Panx1) channels are crucial mediators of cellular communication, primarily through the release of ATP, which activates purinergic receptors on adjacent cells. Dysregulation of Panx1 channel activity is implicated in various pathological conditions, including inflammation, neuropathic pain, and ischemic injury. The this compound peptide, a mimetic of a sequence in an extracellular loop of Panx1, has been identified as an inhibitor of these channels.[1] However, the therapeutic potential of the linear form of this peptide is limited by its poor metabolic stability.[2] To address this limitation, stapled this compound peptides have been developed, demonstrating enhanced pharmacological properties.
Performance Comparison: Linear vs. Stapled this compound Peptides
Stapled peptides are synthetic peptides in which the alpha-helical secondary structure is constrained by a covalent linkage between two amino acid side chains. This modification can lead to improved target affinity, increased resistance to proteolytic degradation, and enhanced cell permeability.[3] In the case of this compound peptides, stapling has been shown to significantly improve their performance as Panx1 inhibitors compared to their linear counterpart.
A key study directly compared the linear 10Panx1 peptide with two triazole-stapled analogues, SBL-PX1-42 and SBL-PX1-44.[4] The results demonstrated a marked improvement in both the inhibitory activity and stability of the stapled peptides.
Quantitative Data Summary
| Parameter | Linear 10Panx1 | Stapled SBL-PX1-42 | Stapled SBL-PX1-44 |
| Panx1 Inhibition (ATP Release) | Baseline Inhibition | ~2-fold greater inhibition than linear 10Panx1 | ~2-fold greater inhibition than linear 10Panx1 |
| Plasma Half-life (t½) | < 3 minutes | > 60 minutes (>30-fold increase) | > 60 minutes (>30-fold increase) |
| Helicity | Low / Unstructured | Increased α-helical content | Increased α-helical content |
Table 1: Comparative performance of linear and stapled this compound peptides. Data sourced from a study on stapled 10Panx1 analogues.[4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Synthesis of Stapled this compound Peptides (Triazole Stapling)
Stapled this compound peptides, such as SBL-PX1-42 and SBL-PX1-44, are synthesized using a combination of solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
Fmoc-L-azidoornithine (or other azide-containing amino acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a Rink amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol. The alkyne- and azide-containing unnatural amino acids are incorporated at the desired i and i+4 positions.
-
On-Resin Cyclization (CuAAC):
-
Swell the resin-bound peptide in DMF.
-
Prepare a solution of CuBr, TBTA, and sodium ascorbate in a DMF/water mixture.
-
Add the Cu(I) solution to the resin and shake at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical HPLC.
ATP Release Assay
This assay measures the release of ATP from cells, which is a hallmark of Panx1 channel opening. The amount of released ATP is quantified using a luciferase-based bioluminescence assay.[6]
Materials:
-
Panx1-expressing cells (e.g., B16-BL6 melanoma cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Linear and stapled this compound peptides
-
ATP standard solution
-
Luciferin-luciferase assay kit (e.g., ATP Bioluminescence Assay Kit)
-
Luminometer
Procedure:
-
Cell Culture: Plate Panx1-expressing cells in a 96-well plate and grow to confluency.
-
Peptide Incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of the linear or stapled this compound peptides for 15-30 minutes.
-
Stimulation of ATP Release: Induce Panx1 channel opening by applying a stimulus. A common method is to use a hypotonic solution to induce cell swelling and mechanical stress.
-
Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect the cell supernatant.
-
ATP Quantification:
-
Add the luciferin-luciferase reagent to the collected supernatant according to the manufacturer's instructions.
-
Measure the bioluminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using the ATP standard solution. Calculate the concentration of ATP in the samples and determine the inhibitory effect of the peptides compared to a vehicle control.
Yo-Pro-1 Uptake Assay
This assay measures the influx of the fluorescent dye Yo-Pro-1 into cells, which is another indicator of Panx1 channel opening.[7]
Materials:
-
Panx1-expressing cells
-
Cell culture medium
-
HBSS or other suitable buffer
-
Yo-Pro-1 iodide solution
-
Linear and stapled this compound peptides
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate Panx1-expressing cells in a 96-well plate or on glass coverslips.
-
Peptide and Dye Incubation: Wash the cells with HBSS. Add a solution containing Yo-Pro-1 (final concentration typically 1-5 µM) and the desired concentration of the linear or stapled this compound peptide.
-
Stimulation of Dye Uptake: Induce Panx1 channel opening using an appropriate stimulus (e.g., high extracellular potassium or application of a P2X7 receptor agonist like BzATP).
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: After a defined incubation period (e.g., 10-30 minutes), wash the cells and acquire fluorescence images. The number of fluorescent cells or the fluorescence intensity per cell can be quantified.
-
Plate Reader: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Compare the Yo-Pro-1 uptake in peptide-treated cells to that in control cells to determine the inhibitory effect of the peptides.
Visualizations
To better understand the concepts discussed, the following diagrams illustrate the Panx1 signaling pathway and the experimental workflows.
Caption: Pannexin-1 signaling pathway and point of inhibition.
Caption: General experimental workflow for comparative analysis.
Conclusion
The available data strongly indicate that stapled this compound peptides are superior to their linear counterparts as Panx1 channel inhibitors. The introduction of a covalent staple enhances the alpha-helical structure, leading to a significant increase in both inhibitory potency and metabolic stability. These findings highlight the potential of peptide stapling as a strategy to develop more effective and druglike peptide-based therapeutics targeting Pannexin-1 for the treatment of a range of inflammatory and neurological disorders. Further research and development of stapled this compound analogues are warranted to explore their full therapeutic potential.
References
- 1. jpt.com [jpt.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic Drugs Induce ATP Release via Caspase-gated Pannexin-1 Channels and a Caspase/Pannexin-1-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High extracellular ATP levels released through pannexin-1 channels mediate inflammation and insulin resistance in skeletal muscle fibres of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Inhibitory Effect of 10Panx on NMDA Receptor Secondary Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory peptide 10Panx with other commonly used inhibitors of Pannexin-1 (Panx1) channels, which are responsible for the secondary currents observed upon N-methyl-D-aspartate (NMDA) receptor activation. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing available quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Introduction to NMDA Receptor Secondary Currents
Activation of NMDA receptors, ligand-gated ion channels permeable to Ca2+, can trigger a cascade of intracellular events.[1] One significant downstream consequence is the opening of Panx1 channels, which generates a secondary, sustained inward current.[2] This secondary current contributes to neuronal excitability and has been implicated in various physiological and pathological processes, including synaptic plasticity, neuropathic pain, and excitotoxicity.[1][3] The targeted inhibition of these Panx1-mediated secondary currents is therefore of considerable interest in neuroscience research and drug development. This compound is a mimetic peptide designed to specifically inhibit Panx1 channels.[3]
Comparative Analysis of Inhibitors
This section compares the efficacy of this compound with two other well-known Panx1 inhibitors, carbenoxolone (B1668346) and probenecid (B1678239), in modulating NMDA receptor secondary currents. While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data to facilitate an informed decision.
Quantitative Data on Inhibitor Performance
The following table summarizes the available quantitative data on the inhibitory effects of this compound, carbenoxolone, and probenecid on currents associated with Panx1 channels and NMDA receptor activation. It is important to note that the experimental contexts for these findings may vary.
| Inhibitor | Target | Reported Efficacy | Concentration | Experimental System |
| This compound | Pannexin-1 | >70% inhibition of NMDA receptor secondary currents (I2nd) | 100 µM | Hippocampal pyramidal neurons |
| Pannexin-1 | Reversal of NMDA-induced mechanical hyperalgesia | 300 µM (in vivo) | Neuropathic rat model | |
| Carbenoxolone | Pannexin-1 / NMDA Receptor | IC50 = 104 µM for NMDA-evoked currents | 104 µM | Acutely isolated CA1 pyramidal neurons |
| Probenecid | Pannexin-1 / NMDA Receptor | Dose-dependent reduction of NMDA-evoked currents | 20 mM (in vitro) | Dissociated CA1 hippocampal cells |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the signaling cascade leading to NMDA receptor secondary currents and a typical experimental workflow for their investigation.
Signaling Pathway of NMDA Receptor-Mediated Panx1 Activation
Caption: NMDA receptor activation by glutamate leads to calcium influx, activating Src kinase, which in turn opens Pannexin-1 channels, resulting in a secondary inward current.
Experimental Workflow for Evaluating Inhibitors
Caption: A typical whole-cell patch-clamp electrophysiology workflow to assess the inhibitory effect of a compound on NMDA receptor secondary currents.
Detailed Experimental Protocol
The following is a generalized protocol for measuring NMDA receptor secondary currents and evaluating the efficacy of inhibitors using whole-cell patch-clamp electrophysiology. This protocol is based on established methodologies in the field.[4][5][6]
I. Cell Preparation
-
Neuronal Cultures or Acute Brain Slices: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or obtain acute brain slices from rodents as per standard laboratory procedures.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
Intracellular Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
NMDA solution: Prepare a stock solution of NMDA (e.g., 10 mM in water) and dilute in aCSF to the final working concentration (e.g., 20-100 µM) along with a co-agonist like glycine (B1666218) (e.g., 10 µM).
-
Inhibitor Solutions: Prepare stock solutions of this compound, carbenoxolone, and probenecid in their appropriate solvents (e.g., water or DMSO) and dilute to the desired final concentrations in aCSF.
-
II. Electrophysiological Recording
-
Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Transfer the cell culture dish or brain slice to the recording chamber on the microscope stage, continuously perfusing with carbogenated aCSF.
-
Establish a giga-ohm seal with a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Mode: Clamp the neuron at a holding potential of -70 mV.
III. Data Acquisition and Analysis
-
Baseline Recording: Record the baseline holding current for a stable period (e.g., 2-5 minutes).
-
NMDA Application: Perfuse the NMDA/glycine solution onto the neuron. This will evoke an initial, rapidly activating and inactivating primary current, followed by a more sustained secondary inward current. Record the current for the duration of the application and a subsequent washout period until the current returns to baseline.
-
Inhibitor Application: After a stable baseline is re-established, perfuse the aCSF containing the inhibitor (e.g., 100 µM this compound) for a period sufficient to allow for equilibration (e.g., 5-10 minutes).
-
NMDA Application with Inhibitor: While continuing to perfuse the inhibitor, co-apply the NMDA/glycine solution. Record the evoked currents.
-
Data Analysis:
-
Measure the peak amplitude of the primary NMDA current and the amplitude of the sustained secondary current in both the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition of the secondary current by the inhibitor using the formula: ((I_control - I_inhibitor) / I_control) * 100, where I_control is the amplitude of the secondary current in the absence of the inhibitor and I_inhibitor is the amplitude in the presence of the inhibitor.
-
For dose-response analysis, repeat the protocol with varying concentrations of the inhibitor and fit the data to a Hill equation to determine the IC50 value.
-
Conclusion
This compound demonstrates significant inhibitory effects on NMDA receptor secondary currents, which are mediated by Pannexin-1 channels. While carbenoxolone and probenecid also inhibit these pathways, their specificity and potency for the secondary current component require further direct comparative investigation. The provided experimental protocol offers a framework for researchers to quantitatively assess the efficacy of this compound and other inhibitors in their specific experimental models. The choice of inhibitor should be guided by the specific research question, considering factors such as potency, specificity, and the experimental system being used.
References
- 1. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Pannexin1 Channels with Purinergic and NMDA Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methyl-D-aspartate receptor activation is downstream coupled to pannexin 1 opening by Src kinase in dorsal horn neurons: an essential link for mechanical hyperalgesia in nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Assessing the Impact of 10Panx on Membrane Currents in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10Panx, a mimetic inhibitory peptide of pannexin-1 (Panx1) channels, with other notable Panx1 inhibitors. The focus is on their respective impacts on membrane currents in macrophages, critical players in the inflammatory response. This document synthesizes experimental data to offer an objective assessment for research and drug development applications.
Executive Summary
Pannexin-1 channels are crucial mediators of ATP release from macrophages, a key signaling event in inflammation. The modulation of these channels presents a therapeutic target for a variety of inflammatory diseases. This compound is a specific inhibitor of Panx1, and understanding its precise effects on macrophage membrane currents is vital for its application. Experimental evidence indicates that this compound can inhibit downstream effects of Panx1 activation, such as dye uptake and cytokine release, without directly altering ATP-evoked membrane currents in macrophages. This contrasts with other less specific Panx1 inhibitors like carbenoxolone (B1668346) and probenecid (B1678239), which have been shown to affect membrane currents, although their specificity for Panx1 is a subject of ongoing research.
Comparative Analysis of Panx1 Inhibitors on Macrophage Membrane Currents
The following table summarizes the effects of this compound and two other commonly used Panx1 inhibitors, probenecid and carbenoxolone, on membrane currents in macrophages based on available experimental data.
| Inhibitor | Target(s) | Effect on Macrophage Membrane Currents | Key Findings & Citations |
| This compound | Pannexin-1 (Panx1) mimetic inhibitory peptide[1][2] | No significant alteration of ATP-evoked membrane currents.[1][2] | Selectively inhibits P2X7R-induced dye uptake and ATP-mediated IL-1β release without affecting the underlying ion channel currents in mouse J774 and human alveolar macrophages.[1] At lower concentrations, it may enhance LPS-induced hemichannel activation.[3][4] |
| Probenecid | Pannexin-1 (Panx1) channels, Organic Anion Transporters (OATs), TRPV2 channels[5][6] | Inhibits Panx1-mediated currents. | Reduces ATP-induced dye uptake in J774 mouse macrophages, suggesting an effect on Panx1-mediated pathways.[7] Directly blocks the human P2X7 receptor at higher concentrations.[7] |
| Carbenoxolone (CBX) | Pannexin-1 (Panx1) channels, Connexin gap junctions, other neuronal membrane conductances | Inhibits Panx1-mediated currents. | Prevents the NDGA-induced increase in outward currents in wild-type macrophages.[8] Also known to have broad effects on other membrane conductances, raising questions about its specificity for Panx1.[9][10] |
Signaling Pathways
The activation of Pannexin-1 channels in macrophages is a critical step in the inflammatory cascade, leading to ATP release and subsequent activation of purinergic receptors, primarily P2X7R. This triggers the assembly of the NLRP3 inflammasome, caspase-1 activation, and the maturation and release of pro-inflammatory cytokines like IL-1β.
Experimental Protocols
The primary technique for assessing the impact of substances on membrane currents is whole-cell patch-clamp electrophysiology .
Objective: To measure whole-cell membrane currents in macrophages in response to Panx1 channel modulators.
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, 5 KCl; pH 7.4.
-
Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP; pH 7.2.
-
This compound, Probenecid, Carbenoxolone stock solutions.
-
ATP solution.
Procedure:
-
Cell Preparation: Culture macrophages on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent macrophages in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single macrophage with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
-
Data Acquisition:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit membrane currents.
-
Perfuse the cell with the external solution containing the test compound (this compound, probenecid, or carbenoxolone) for a defined period.
-
Apply ATP to activate P2X7 receptors and associated Panx1 currents.
-
Record the resulting currents before, during, and after the application of the test compounds and ATP.
-
-
Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and current-voltage (I-V) relationship in the presence of the inhibitors.
Conclusion
The available evidence strongly suggests that This compound is a highly selective inhibitor of Pannexin-1 channel-mediated downstream events in macrophages, without directly modulating the ion currents across the cell membrane . This specificity makes it a valuable tool for dissecting the role of Panx1 in cellular processes independent of direct changes in membrane conductance. In contrast, while probenecid and carbenoxolone are effective at blocking Panx1-mediated effects, their broader mechanisms of action, including effects on other channels and transporters, necessitate careful interpretation of experimental results. For researchers and drug development professionals targeting the inflammatory signaling cascade downstream of Panx1 activation in macrophages, this compound offers a more precise tool compared to less specific inhibitors.
References
- 1. Pannexin‐1 mediates large pore formation and interleukin‐1β release by the ATP‐gated P2X7 receptor | The EMBO Journal [link.springer.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Macrophage Pannexin 1 Expression and Hemichannel Activation Exacerbates Lethal Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial pannexin-1 channels modulate macrophage and smooth muscle cell activation in abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 10Panx
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for laboratory reagents is paramount for ensuring a safe work environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 10Panx, a panx-1 mimetic inhibitory peptide. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to follow standard laboratory procedures for chemical waste to minimize environmental impact and mitigate any potential, uncharacterized risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] When handling the lyophilized powder form of this compound, which can be easily aerosolized, all manipulations should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1]
Waste Segregation and Collection
Proper segregation of waste at the source is a critical first step in the disposal process.[1] All materials that have come into contact with this compound should be considered chemical waste and segregated accordingly. This includes:
-
Solid Waste: Contaminated items such as pipette tips, vials, gloves, and any absorbent materials used for spill cleanup.
-
Liquid Waste: Unused or expired this compound solutions, as well as rinsate from cleaning contaminated labware.
These waste streams should be collected in designated, clearly labeled, and leak-proof hazardous waste containers.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical inactivation to denature the peptide, followed by disposal as chemical waste.
Chemical Inactivation of this compound Waste
Chemical inactivation is a crucial step to ensure the peptide is rendered biologically inactive before final disposal.[2] The following table summarizes common chemical inactivation methods suitable for peptide waste.
| Inactivation Reagent | Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% solution (to achieve a final concentration of 0.5-1.0%)[2] | Minimum 30-60 minutes[2][3] | Effective for many peptides but can be corrosive. May require neutralization before final disposal, depending on local regulations.[2][3] |
| Sodium Hydroxide (NaOH) | 1 M[2][4] | Minimum 30 minutes[2] | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.[2] |
| Hydrochloric Acid (HCl) | 1 M[2][4] | Minimum 24 hours[4] | Effective for hydrolysis of peptide bonds but requires neutralization to a pH between 6.0 and 8.0 before disposal.[4] |
Experimental Protocol for Chemical Inactivation
The following protocol details the steps for the chemical inactivation of liquid this compound waste.
-
Select an Inactivation Reagent: Choose a suitable inactivation reagent from the table above based on your laboratory's resources and safety protocols. A 10% bleach solution is a commonly used and effective option.[2]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for the recommended contact time to ensure complete deactivation of the peptide.[2]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.[4] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container for liquid chemical waste.[3] Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]
Disposal of Solid Waste
Solid waste contaminated with this compound, such as vials and pipette tips, should also be decontaminated before final disposal.[3]
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Decontamination: Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[3]
-
Final Disposal: After decontamination, decant the bleach solution and manage it as liquid chemical waste. The decontaminated solid waste can then be disposed of in the appropriate laboratory waste stream as directed by your institution's EHS guidelines.[3]
Operational Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.[1][3]
References
Navigating the Safe Handling of 10Panx: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the peptide 10Panx, a competitive inhibitor of Pannexin 1 (PANX1) channels. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to treat it with the caution afforded to all laboratory chemicals, as it may possess unknown hazards[1]. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust or splashes[2]. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Handle in a well-ventilated area to avoid inhalation of dust or aerosols[1]. |
Core Handling Procedures:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing[3].
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation[1].
-
Hygiene: Wash hands thoroughly after handling the substance[3].
-
Aqueous Solutions: When preparing aqueous solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use. Note that aqueous solutions should not be stored for more than one day[3][4].
Operational and Disposal Plans
Proper storage and disposal are crucial for maintaining the stability of this compound and ensuring environmental safety.
Storage:
-
Solid Form: Store the solid form of this compound (trifluoroacetate salt) at -20°C for long-term stability of at least four years[3].
-
Stock Solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture and light[4].
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. Absorb solutions with an inert, liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol[1].
Disposal:
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols and Data
This compound is a valuable tool for studying the role of PANX1 channels in various physiological and pathological processes. It functions by blocking the opening of PANX1 channels, which in turn inhibits ATP release and downstream signaling through the P2X7 receptor. This mechanism helps to reduce cell death and inflammatory responses[4].
Solubility Data:
For experimental use, this compound can be dissolved in various solvents. The following table summarizes its solubility.
Table 2: Solubility of this compound (trifluoroacetate salt)
| Solvent | Approximate Solubility |
| DMSO | ~2 mg/mL[3] |
| Dimethyl formamide (B127407) (DMF) | ~5 mg/mL[3] |
| PBS (pH 7.2) | ~1 mg/mL[3] |
When preparing solutions, it is recommended to purge the solvent with an inert gas[3]. For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made, ensuring that the residual amount of the organic solvent is insignificant[3].
Experimental Workflow for In Vivo Studies:
An example of an in vivo experimental workflow using this compound in a rat model of acute incision pain is outlined below[5]. This serves as a reference for designing similar experiments.
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the PANX1 channel, which is a key player in ATP release from cells. This released ATP can then activate purinergic P2X7 receptors on adjacent cells, triggering downstream inflammatory and apoptotic signaling cascades. By blocking the initial ATP release, this compound can mitigate these effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
